N-Isobutylthiophene-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)5-10-9(11)8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDUFXIMNAJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Isobutylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Potential Biological Significance of N-Isobutylthiophene-3-carboxamide.
This technical guide provides a comprehensive overview of this compound, a molecule of interest within the broader class of thiophene carboxamides known for their diverse biological activities. While specific experimental data for this particular derivative is not extensively available in published literature, this document extrapolates its core chemical properties, outlines a reliable synthetic route, and discusses its potential pharmacological relevance based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals exploring novel small molecules for therapeutic applications.
Core Chemical Properties
Quantitative data for this compound is not readily found in public databases. However, we can infer its likely properties based on the known characteristics of its parent molecules, thiophene-3-carboxamide and thiophene-3-carboxylic acid.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value (Predicted for this compound) | Value (Known for Thiophene-3-carboxamide) | Value (Known for Thiophene-3-carboxylic acid) |
| Molecular Formula | C₉H₁₃NOS | C₅H₅NOS[1] | C₅H₄O₂S |
| Molecular Weight | 183.27 g/mol | 127.17 g/mol [1] | 128.15 g/mol |
| IUPAC Name | N-(2-methylpropyl)thiophene-3-carboxamide | thiophene-3-carboxamide[1] | thiophene-3-carboxylic acid |
| Predicted LogP | ~1.5 - 2.5 | 0.5[1] | 1.5 |
| Predicted Boiling Point | > 200 °C | Not Available | 260 °C |
| Predicted Melting Point | Not Available | 179-181 °C | 138-140 °C |
| Predicted Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO. Low solubility in water. | Soluble in water | Slightly soluble in cold water, soluble in hot water and organic solvents. |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the amidation of thiophene-3-carboxylic acid with isobutylamine. This common synthetic transformation can be accomplished via several standard laboratory methods. A general and robust protocol involves the activation of the carboxylic acid to an acyl chloride, followed by its reaction with the amine.
General Synthesis Workflow
The logical flow for the synthesis of this compound is depicted below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound from thiophene-3-carboxylic acid.
Materials:
-
Thiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Isobutylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC) and column chromatography
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) with a catalytic amount of dimethylformamide (DMF) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude thiophene-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the crude thiophene-3-carbonyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve isobutylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of thiophene-3-carbonyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O stretch).
-
Melting Point Analysis: To assess purity.
Potential Biological Significance and Signaling Pathways
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] These activities often stem from the ability of the thiophene ring and the carboxamide group to participate in various non-covalent interactions with biological targets.
Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The specific biological profile of this compound has not been reported, but based on related structures, it could potentially interact with various cellular targets. For instance, some thiophene carboxamides have been shown to act as enzyme inhibitors or receptor modulators.
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth. A hypothetical pathway that could be investigated is its potential as an anticancer agent, a common activity for this class of compounds.[2][4]
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
This compound represents an interesting, yet underexplored, member of the biologically active thiophene carboxamide family. This guide provides a foundational understanding of its chemical properties and a reliable method for its synthesis. The outlined experimental protocol, based on well-established amidation chemistry, offers a clear path for its preparation in a laboratory setting. Given the broad spectrum of activities associated with the thiophene carboxamide scaffold, this compound warrants further investigation to elucidate its specific biological profile and potential therapeutic applications. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising chemical entity.
References
- 1. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanisms of Action of N-Isobutylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the known mechanisms of action for a class of compounds known as thiophene-3-carboxamide derivatives. As of the latest literature review, specific studies detailing the mechanism of action for N-Isobutylthiophene-3-carboxamide are not publicly available. Therefore, this document serves as a technical guide to the potential, but unconfirmed, mechanisms of action for this compound based on the activities of structurally related compounds. The information provided herein is intended to be a foundational resource for stimulating further research and investigation into this specific molecule.
Introduction to Thiophene-3-Carboxamides
The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The versatility of the thiophene ring and the carboxamide linkage allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Research into this class of compounds has revealed their potential to interact with various biological targets, leading to activities such as kinase inhibition and anticancer effects. This guide will explore the prominent mechanisms of action identified for various thiophene-3-carboxamide derivatives, providing a framework for understanding the potential biological activities of this compound.
Potential Mechanisms of Action
Based on the activities of structurally related thiophene-3-carboxamide derivatives, several potential mechanisms of action for this compound can be hypothesized. These include the inhibition of c-Jun N-terminal kinase (JNK) and the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, both of which are implicated in cancer and other diseases.
Dual Inhibition of c-Jun N-Terminal Kinase (JNK)
Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a family of serine/threonine protein kinases involved in cellular responses to stress, apoptosis, and inflammation.[1] These compounds exhibit a unique inhibitory mechanism, acting as both ATP and JIP (JNK-interacting protein) mimetics. This dual inhibition suggests they may bind to both the ATP-binding site and the substrate-docking site of the kinase.[1]
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. Upon activation by cellular stress, a phosphorylation cascade leads to the activation of JNK, which in turn phosphorylates various downstream targets, including the transcription factor c-Jun. The dual-inhibitory thiophene-3-carboxamides are proposed to interfere with this process by competitively binding to the ATP pocket and the JIP docking site on JNK.
References
Navigating the Therapeutic Potential of Thiophene-3-Carboxamides: A Technical Overview
Disclaimer: This document provides a comprehensive overview of the biological activities of various thiophene-3-carboxamide derivatives based on available scientific literature. To date, no specific biological activity data has been published for N-Isobutylthiophene-3-carboxamide. The information presented herein pertains to structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
Thiophene-3-carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The thiophene ring, an isostere of benzene, imparts unique physicochemical properties that can enhance biological activity and drug-like characteristics. The carboxamide linkage provides a key hydrogen bonding motif, crucial for molecular recognition and interaction with biological targets. While the biological profile of this compound remains unexplored, extensive research on its analogs has revealed a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide synthesizes the current knowledge on the biological activities of various thiophene-3-carboxamide derivatives, presenting key quantitative data, experimental methodologies, and associated signaling pathways.
Anticancer Activity of Thiophene-3-Carboxamide Derivatives
A significant body of research has focused on the antiproliferative properties of thiophene-3-carboxamide derivatives against various cancer cell lines. These compounds have been shown to exert their effects through diverse mechanisms, including enzyme inhibition and induction of apoptosis.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected thiophene-3-carboxamide derivatives.
Table 1: Cytotoxic Activity of Trisubstituted Thiophene-3-Carboxamide Selenide Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 16e | HCT116 | 3.20 ± 0.12 |
| A549 | 7.86 ± 0.09 | |
| MCF-7 | 8.81 ± 0.14 | |
| HaCaT (normal) | 24.02 ± 0.45 |
Table 2: EGFR Kinase Inhibitory Activity [1]
| Compound | IC50 (nM) |
| 16e | 94.44 ± 2.22 |
Table 3: Cytotoxic Activity of Phenyl-Thiophene-Carboxamide Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
Table 4: Cytotoxic Activity of Novel Thiophene Carboxamide Scaffolds [3][4]
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
| MB-D2 | A375 | 100 | 11.74 ± 6.061 |
| 75 | 31.96 ± 5.1 | ||
| MB-D4 | A375 | 100 | 33.42 ± 8.8 |
| MB-D1 | A375 | 100 | 40.31 ± 7.9 |
| 75 | 46.40 ± 4.2 |
Experimental Protocols
The biological activities of thiophene-3-carboxamide derivatives have been elucidated through a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thiophene-3-carboxamide derivatives) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
EGFR Kinase Inhibition Assay
The inhibitory effect of compounds on the epidermal growth factor receptor (EGFR) kinase is often determined using a kinase assay kit.
-
Assay Setup: The assay is typically performed in a 96-well plate. Recombinant human EGFR enzyme, a substrate peptide, and ATP are combined in a reaction buffer.
-
Compound Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where a decrease in signal indicates kinase inhibition.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Research into the anticancer effects of thiophene-3-carboxamide derivatives has begun to unravel their mechanisms of action, which often involve the modulation of key cellular signaling pathways.
EGFR Inhibition Pathway
Several trisubstituted thiophene-3-carboxamide selenide derivatives have been identified as potent inhibitors of EGFR kinase.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR kinase activity blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Induction of Apoptosis
Some thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Other Biological Activities
Beyond their anticancer potential, thiophene-carboxamide derivatives have been investigated for other therapeutic applications.
Anti-inflammatory Activity
The thiophene scaffold is present in several compounds with anti-inflammatory properties.[5] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Analgesic Activity
A study on a 2-(4-methylphenylimino)-3-carboxamide substituted thiophene compound demonstrated moderate peripheral analgesic activity in acetic acid-induced writhing and formalin tests in mice.[6]
Conclusion
The thiophene-3-carboxamide scaffold serves as a promising framework for the development of novel therapeutic agents with a wide range of biological activities. While the specific biological profile of this compound is yet to be determined, the extensive research on its analogs, particularly in the realm of oncology, provides a strong rationale for its further investigation. The data and experimental protocols summarized in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class. Future studies are warranted to synthesize and evaluate this compound to ascertain its unique biological properties and potential contributions to the field of drug discovery.
References
- 1. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Isobutylthiophene-3-carboxamide Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isobutylthiophene-3-carboxamide derivatives and their analogs, a promising class of compounds in modern drug discovery. Thiophene-based scaffolds are of significant interest due to their versatile pharmacological activities, including anticancer and kinase inhibitory effects. This document details their synthesis, mechanisms of action, and the experimental protocols necessary for their evaluation, with a focus on providing actionable data and methodologies for researchers in the field.
Core Synthesis Strategies: The Gewald Reaction
The primary route for synthesizing the 2-aminothiophene-3-carboxamide core, a crucial precursor to N-isobutyl derivatives, is the Gewald reaction. This versatile multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
A general workflow for the Gewald synthesis of N-substituted 2-aminothiophene-3-carboxamides is depicted below. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene product. For the synthesis of N-isobutyl derivatives, an N-isobutyl-2-cyanoacetamide would be utilized as the nitrile component.
Further modifications, such as acylation or alkylation of the 2-amino group, can be performed to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Pharmacological Activities and Quantitative Data
This compound derivatives and their analogs have demonstrated significant potential as inhibitors of various protein kinases, leading to potent anticancer activity. The thiophene carboxamide scaffold has been identified as a key pharmacophore for targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and members of the PI3K/Akt and MAPK signaling pathways.
Below are tables summarizing the reported biological activities of various thiophene-3-carboxamide derivatives. While specific data for N-isobutyl derivatives is limited in the public domain, the data for analogous compounds provide a strong rationale for their investigation.
Table 1: Anticancer Activity of Thiophene-3-carboxamide Derivatives
| Compound ID | N-Substituent | Target Cell Line | IC50 (µM) | Citation |
| 14d | Phenyl analog | HCT116 | 191.1 nM (VEGFR-2) | [1] |
| 14d | Phenyl analog | MCF7 | - | [1] |
| 14d | Phenyl analog | PC3 | - | [1] |
| 14d | Phenyl analog | A549 | - | [1] |
| 2b | Dimethoxyphenyl | Hep3B | 5.46 | [2] |
| 2e | Dimethoxyphenyl | Hep3B | 12.58 | [2] |
| MB-D2 | Thiazole | A375 | <50 | [3] |
| MB-D2 | Thiazole | HT-29 | <50 | [3] |
| MB-D2 | Thiazole | MCF-7 | <50 | [3] |
Table 2: Kinase Inhibitory Activity of Thiophene-3-carboxamide Derivatives
| Compound ID | Target Kinase | IC50 | Citation |
| 1 | JNK1 | 26.0 µM | [4] |
| 25 | JNK1 | 1.32 µM | [4] |
| 14d | VEGFR-2 | 191.1 nM | [1] |
Key Signaling Pathways
The anticancer effects of thiophene-3-carboxamide derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The VEGFR-2 and PI3K/Akt pathways are prominent targets.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by thiophene-3-carboxamide derivatives can block downstream signaling cascades, including the RAS/MEK/ERK pathway, thereby inhibiting endothelial cell proliferation and migration.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Thiophene-3-carboxamide derivatives have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful evaluation of novel compounds. Below are representative methodologies for the synthesis and biological characterization of this compound derivatives and their analogs.
General Synthesis of N-Isobutyl-2-aminothiophene-3-carboxamide via Gewald Reaction
Materials:
-
Ketone or aldehyde
-
N-isobutyl-2-cyanoacetamide
-
Elemental sulfur
-
Morpholine or Triethylamine (TEA)
-
Ethanol or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the ketone/aldehyde (1.0 eq) and N-isobutyl-2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine or TEA to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
VEGFR-2 Kinase Assay Protocol
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 2.5 mM MnCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 1 mM Na₃VO₄)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the VEGFR-2 kinase to each well (except the negative control).
-
Add the substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PI3K/Akt Pathway Western Blot Protocol
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising avenue for the development of novel therapeutics, particularly in the oncology space. Their amenability to synthesis via the robust Gewald reaction and their demonstrated activity against key cancer-related signaling pathways make them attractive candidates for further investigation.
Future research should focus on the synthesis and evaluation of a broader range of N-isobutyl and related N-alkyl analogs to establish a clear structure-activity relationship. Detailed mechanistic studies are also warranted to fully elucidate their molecular targets and signaling effects. The experimental protocols provided herein offer a solid foundation for researchers to advance the understanding and therapeutic potential of this important class of compounds.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of N-Isobutylthiophene-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Isobutylthiophene-3-carboxamide. Due to the absence of publicly available, specific experimental data for this compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral properties of thiophene rings, carboxamide functionalities, and isobutyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | Doublet of doublets | 1H | Thiophene H2 |
| ~7.4 - 7.6 | Doublet of doublets | 1H | Thiophene H5 |
| ~7.3 - 7.5 | Doublet of doublets | 1H | Thiophene H4 |
| ~6.0 - 6.5 | Broad singlet | 1H | N-H |
| ~3.1 - 3.3 | Triplet | 2H | N-CH₂ |
| ~1.8 - 2.0 | Multiplet | 1H | CH(CH₃)₂ |
| ~0.9 - 1.0 | Doublet | 6H | CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 - 166 | C=O (Amide) |
| ~135 - 138 | Thiophene C3 |
| ~128 - 131 | Thiophene C2 |
| ~126 - 129 | Thiophene C5 |
| ~124 - 127 | Thiophene C4 |
| ~46 - 49 | N-CH₂ |
| ~28 - 31 | CH(CH₃)₂ |
| ~19 - 22 | CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | N-H Stretch |
| ~3100 - 3150 | Medium | C-H Stretch (Thiophene) |
| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~1630 - 1680 | Strong | C=O Stretch (Amide I) |
| ~1520 - 1570 | Strong | N-H Bend (Amide II) |
| ~1400 - 1500 | Medium | C=C Stretch (Thiophene Ring) |
| ~700 - 800 | Strong | C-S Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~183 | [M]⁺ (Molecular Ion) |
| ~127 | [M - C₄H₈]⁺ |
| ~111 | [C₄H₃S-CO]⁺ |
| ~83 | [C₄H₃S]⁺ |
| ~57 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]
-
Report chemical shifts (δ) in parts per million (ppm), followed by multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz).[2]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Report chemical shifts to one decimal place.
-
FT-IR Spectroscopy
FT-IR spectra can be obtained using an ATR (Attenuated Total Reflection) accessory or by preparing a KBr pellet.[3]
-
ATR Method:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
-
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the spectrometer and record the spectrum.
-
Mass Spectrometry
Mass spectra are commonly acquired using a mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[5]
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[4]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Technical Guide on the Physicochemical Characterization of N-Isobutylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylthiophene-3-carboxamide is a molecule of interest within the broader class of thiophene derivatives, a scaffold known for its diverse pharmacological activities.[1][2] As with any compound under investigation for potential therapeutic applications, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide outlines the essential experimental protocols for determining the aqueous and organic solubility, as well as the intrinsic stability, of this compound.
The solubility of a compound dictates its dissolution, absorption, and overall bioavailability, while its stability profile informs appropriate storage conditions, shelf-life, and potential degradation pathways.[] The following sections provide detailed methodologies and data presentation frameworks to enable researchers to systematically characterize this compound.
Predicted Physicochemical Profile
-
Thiophene Ring: This aromatic heterocyclic ring is generally nonpolar and contributes to poor water solubility.[4] It is considered a stable aromatic system but can be susceptible to oxidation.[5][6] Electron-withdrawing groups can influence the thiophene ring's reactivity.[6]
-
Carboxamide Group: The amide group is polar and capable of hydrogen bonding, which can enhance solubility in polar solvents.[7] However, N-substitution, as with the isobutyl group, may reduce hydrogen bonding capabilities compared to primary amides, potentially decreasing aqueous solubility.[8]
-
Isobutyl Group: This alkyl chain is nonpolar and will likely decrease the compound's solubility in aqueous media while increasing its solubility in organic solvents.
Based on this structure, this compound is predicted to be slightly soluble to insoluble in water and soluble in various organic solvents.[4][9]
Solubility Assessment
A comprehensive solubility profile is critical for formulation development. The following protocols outline the determination of both qualitative and quantitative solubility.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in a range of common solvents, classifying the compound into solubility classes.[10][11]
-
Preparation: Dispense 1 mL of each selected solvent (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Methanol, Acetone, Dichloromethane, Hexane) into separate, clearly labeled small test tubes.
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.
-
Mixing: Vigorously shake or vortex each tube for 60 seconds.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If the compound dissolves, it is classified as "soluble." If any solid remains, it is classified as "insoluble."[12]
-
pH Check (for Aqueous Solubility): If the compound is soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[11]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Data Presentation: Solubility Profile
Quantitative solubility data should be organized for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Shake-Flask/HPLC | |
| pH 1.2 Buffer (0.1 N HCl) | 37 | Shake-Flask/HPLC | |
| pH 4.5 Acetate Buffer | 37 | Shake-Flask/HPLC | |
| pH 6.8 Phosphate Buffer | 37 | Shake-Flask/HPLC | |
| Ethanol | 25 | Shake-Flask/HPLC | |
| Methanol | 25 | Shake-Flask/HPLC | |
| Dichloromethane | 25 | Shake-Flask/HPLC |
Visualization: Solubility Assessment Workflow
Caption: Workflow for solubility assessment.
Stability Assessment and Forced Degradation
Stability testing is crucial for identifying how the quality of a substance varies over time under the influence of environmental factors.[13] Forced degradation studies are conducted to identify likely degradation products and establish the stability-indicating nature of analytical methods.[14]
Experimental Protocol: Stability Testing (ICH Guidelines)
These protocols are based on established guidelines for active pharmaceutical ingredients (APIs).[13][15][16]
-
Batch Selection: Stability studies should be performed on at least one batch of this compound.[16]
-
Container Closure System: The compound should be stored in a container that simulates the proposed packaging for storage and distribution.[16][17]
-
Long-Term Stability:
-
Accelerated Stability:
-
Analytical Methods: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) helps to elucidate degradation pathways.[14] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Heat at 50-60°C if no degradation occurs at room temperature. Monitor over several days.[18]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Heat at 50-60°C if necessary. Monitor over several days.[18]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Keep the sample protected from light.[18]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C or 80°C) in a controlled oven.[18]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples by a stability-indicating method (e.g., HPLC-DAD or LC-MS) to separate the parent compound from any degradation products.
Data Presentation: Stability and Forced Degradation
Results should be tabulated to track changes over time and under stress.
Table 4.3.1: Accelerated Stability Data
| Test Parameter | Specification | Time (Months) | ||
|---|---|---|---|---|
| 0 | 3 | 6 | ||
| Appearance | White to off-white solid | |||
| Assay (%) | 98.0 - 102.0 | |||
| Total Impurities (%) | NMT 1.0 |
| Individual Unk. Impurity (%) | NMT 0.2 | | | |
Table 4.3.2: Forced Degradation Results
| Stress Condition | Duration/Temp | % Assay Drop | No. of Degradants | Remarks |
|---|---|---|---|---|
| 0.1 M HCl | 24h / 60°C | |||
| 0.1 M NaOH | 8h / 60°C | |||
| 3% H₂O₂ | 24h / RT | |||
| Heat (Solid) | 7 days / 80°C |
| Photolytic (Solid) | 1.2 million lux.h | | | |
Visualization: Stability Testing Workflow
Caption: Workflow for stability assessment.
Conclusion
The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. By systematically evaluating its solubility and stability, researchers and drug development professionals can generate the critical data needed to assess its potential, guide formulation strategies, establish appropriate storage conditions, and fulfill regulatory requirements. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for advancing the scientific understanding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fiveable.me [fiveable.me]
- 9. Benzamide - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chem.ws [chem.ws]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. m.youtube.com [m.youtube.com]
The Emergence of N-Isobutylthiophene-3-carboxamide: A Synthetic and Pharmacological Overview
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Isobutylthiophene-3-carboxamide is a synthetic organic compound belonging to the diverse class of thiophene carboxamides, a scaffold of significant interest in medicinal chemistry. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural motifs suggest potential applications in oncology and inflammatory diseases, drawing parallels from extensively studied analogues. This guide provides a detailed exploration of the putative discovery and historical context of this compound, its logical synthetic pathways with detailed experimental protocols, and its hypothesized pharmacological activities based on the established biological profiles of related thiophene-3-carboxamide derivatives. All quantitative data from analogous compounds are summarized for comparative analysis, and key signaling pathways are visualized to provide a deeper understanding of its potential mechanisms of action.
Introduction and Historical Context
The thiophene ring is a privileged scaffold in drug discovery, known for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. When functionalized with a carboxamide group, the resulting thiophene carboxamides have demonstrated a broad spectrum of biological activities. The discovery and development of this class of compounds have been driven by the pursuit of novel therapeutics targeting key cellular processes.
While the specific discovery of this compound is not prominently cited, its conceptualization likely arose from systematic structure-activity relationship (SAR) studies on the thiophene carboxamide core. Researchers have extensively explored modifications of the amide substituent to optimize potency, selectivity, and pharmacokinetic properties. The isobutyl group, a small, lipophilic moiety, is a common choice in such optimization efforts to enhance membrane permeability and target engagement. The history of this compound is therefore intrinsically linked to the broader exploration of thiophene-based pharmacophores.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be logically approached through the amidation of thiophene-3-carboxylic acid or its activated derivatives. The most common and efficient method involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction with isobutylamine.
General Synthetic Scheme
The overall synthetic strategy can be depicted as a two-step process starting from commercially available thiophene-3-carboxylic acid.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Thiophene-3-carbonyl chloride
-
Materials: Thiophene-3-carboxylic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), and a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Procedure:
-
To a solution of thiophene-3-carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the methyl ester.
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thiophene-3-carbonyl chloride.
-
The product is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: Thiophene-3-carbonyl chloride, isobutylamine, a non-nucleophilic base such as triethylamine (TEA) or pyridine, and a dry, aprotic solvent like DCM.
-
Procedure:
-
Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) in dry DCM under an inert atmosphere.
-
In a separate flask, prepare a solution of isobutylamine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool the acyl chloride solution to 0 °C and add the isobutylamine solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Hypothesized Pharmacological Activity and Signaling Pathways
Based on the known biological activities of structurally related thiophene-3-carboxamide derivatives, this compound is predicted to exhibit potential as an anticancer agent, possibly through the inhibition of key protein kinases involved in cell proliferation and survival.
Potential as a Kinase Inhibitor
Many thiophene carboxamide derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Predicted Anticancer Effects
The inhibition of critical signaling pathways like the VEGFR-2 pathway is expected to translate into tangible anticancer effects. These can be assessed through a variety of in vitro and in vivo assays.
Caption: Experimental workflow to evaluate anticancer activity.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the reported activities of analogous thiophene-3-carboxamide derivatives against various cancer cell lines and kinases. This data provides a benchmark for the expected potency of the title compound.
| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| Analogue A | VEGFR-2 | Kinase Assay | 150 | - | Fictional |
| Analogue B | VEGFR-2 | Kinase Assay | 210 | - | Fictional |
| Analogue A | Proliferation | MTT | 800 | HUVEC | Fictional |
| Analogue B | Proliferation | MTT | 1200 | A549 | Fictional |
Note: The data presented in this table is representative of typical values found for active thiophene-3-carboxamide derivatives and is for illustrative purposes only.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of thiophene carboxamides. Based on the established precedent of its analogues, it is a strong candidate for investigation as a novel anticancer agent, potentially acting through the inhibition of key kinases such as VEGFR-2. The synthetic routes are well-established and accessible, allowing for straightforward synthesis and subsequent biological evaluation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo pharmacological profiling to validate its hypothesized anticancer activities. Further SAR studies around the isobutyl moiety and the thiophene core could lead to the discovery of even more potent and selective drug candidates. This technical guide provides a foundational framework for initiating such research endeavors.
In Silico Modeling of N-Isobutylthiophene-3-carboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of N-Isobutylthiophene-3-carboxamide and its analogs, focusing on their interaction with the c-Jun N-terminal kinase (JNK) family of proteins. Due to the limited publicly available data on this compound, this guide leverages information on closely related thiophene-3-carboxamide derivatives to illustrate the in silico drug discovery workflow. This document details methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, alongside protocols for experimental validation techniques such as protein expression and purification, and biophysical binding assays. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction to Thiophene-3-Carboxamides and their Therapeutic Potential
Thiophene-3-carboxamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3] A significant area of research has focused on their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in various diseases.[1][2]
Key Protein Target: c-Jun N-terminal Kinases (JNKs)
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[4][5] The JNK signaling pathway is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[6][7] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][8]
There are three main JNK isoforms: JNK1, JNK2, and JNK3.[4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[2] This tissue-specific expression of JNK3 makes it an attractive target for the development of selective inhibitors with potentially fewer side effects for the treatment of neurological disorders.[2] Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of JNKs, acting as dual inhibitors that target both the ATP-binding site and the JIP-binding site.
The JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MKK4 or MKK7).[4] Activated MKKs then dually phosphorylate a threonine and a tyrosine residue in the activation loop of JNK, leading to its activation.[4] Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in various cellular processes.[6]
Quantitative Data on Thiophene-3-Carboxamide Analogs as JNK Inhibitors
The following table summarizes the inhibitory activity of selected thiophene-3-carboxamide derivatives against JNK isoforms. This data is extracted from studies on close analogs of this compound and serves as a reference for the expected potency of this class of compounds.
| Compound ID | Target | Assay Type | Value | Reference |
| Analog 1 | JNK1 | Kinase Assay | IC50: 26.0 µM | |
| Analog 2 | JNK2 | Binding Assay | Kd: 640 nM | |
| Analog 2 | JNK1 | Binding Assay | Kd: 1.1 µM | |
| Analog 3 | JNK3 | Kinase Assay | IC50: 0.05 µM | [9] |
| Analog 3 | JNK1 | Kinase Assay | IC50: 3.6 µM | [9] |
In Silico Modeling Workflow
The in silico modeling of this compound interactions with its target protein, JNK, involves a series of computational steps designed to predict binding affinity, understand the binding mode, and assess the drug-like properties of the compound.
References
- 1. affiniteinstruments.com [affiniteinstruments.com]
- 2. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 3. Isothermal titration calorimetry [cureffi.org]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin-NFAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Thiophene-3-Carboxamide Derivatives as TRPM8 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiophene-3-carboxamide derivatives have emerged as a versatile scaffold in drug discovery, with various analogues demonstrating a range of biological activities. A notable application of this chemical class is in the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing receptor implicated in pain and other sensory pathways, making it an attractive target for the development of novel analgesics.[1][2][3] This document provides detailed protocols for the in vitro evaluation of N-isobutylthiophene-3-carboxamide and related analogues as TRPM8 antagonists.
Quantitative Data Summary
The following table summarizes the in vitro potency of various TRPM8 antagonists, including compounds with related structural motifs, to provide a comparative baseline for newly synthesized thiophene-3-carboxamide derivatives.
| Compound ID | Assay Type | Agonist | Target | IC50 (nM) | Reference |
| Compound 31a | Ca2+ Imaging | Menthol | Rat TRPM8 | 4.10 ± 1.2 | [1] |
| Lead Compound 4 | Patch-Clamp | Icilin | Human TRPM8 | 0.2 | [1] |
| (-)-menthyl 1 | Ca2+ Imaging | Menthol | Human TRPM8 | 805 ± 200 | [4] |
| (-)-menthyl 1 | Ca2+ Imaging | Icilin | Human TRPM8 | 1800 ± 600 | [4] |
| (-)-menthyl 1 | Ca2+ Imaging | Menthol | Rat TRPM8 | 117 ± 18 | [4] |
| (-)-menthyl 1 | Ca2+ Imaging | Icilin | Rat TRPM8 | 521 ± 20 | [4] |
| (-)-menthyl 1 | Patch-Clamp | Menthol | Human TRPM8 | 700 ± 200 | [4] |
| BB 0322703 | Patch-Clamp | Menthol | Rat TRPM8 | 1250 ± 260 | [5] |
| Compound 41 | Electrophysiology | Menthol | TRPM8 | 46 | [2] |
| Compound 45 | Electrophysiology | Menthol | TRPM8 | 83 | [2] |
Experimental Protocols
Calcium Imaging Assay for TRPM8 Antagonist Activity
This assay is a primary high-throughput screening method to identify and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.
Objective: To determine the inhibitory potency (IC50) of test compounds against agonist-induced TRPM8 activation in a cell-based assay.
Materials:
-
Test compounds (e.g., this compound derivatives).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Fura-2).[4]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated liquid handling.
Protocol:
-
Cell Plating: Seed the TRPM8-expressing HEK-293 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Dye Loading: Remove the cell culture medium and add the fluorescent calcium dye solution to the cells. Incubate according to the manufacturer's instructions to allow for dye uptake.
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then add the various concentrations of the test compounds. Incubate for a period to allow for target engagement.
-
Agonist Stimulation and Signal Reading: Place the microplate in the fluorescent plate reader. Measure the baseline fluorescence, then add the TRPM8 agonist (e.g., menthol at a concentration of 100 µM) to all wells.[5]
-
Data Acquisition: Continuously record the fluorescent signal for a set period to capture the calcium influx initiated by the agonist.
-
Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measure of ion channel activity and is considered a gold standard for confirming the mechanism of action of potential TRPM8 antagonists.
Objective: To directly measure the inhibitory effect of test compounds on TRPM8 ion channel currents.
Materials:
-
HEK-293 cells expressing the target TRPM8 channel.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular solution (pipette solution).
-
Extracellular solution (bath solution).
-
TRPM8 agonist (e.g., Menthol).
-
Test compounds.
Protocol:
-
Cell Preparation: Plate the TRPM8-expressing cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with the extracellular solution containing a TRPM8 agonist (e.g., 500 µM menthol) to elicit an inward current.[4]
-
Compound Application: Once a stable agonist-induced current is established, co-apply the test compound at various concentrations with the agonist.
-
Data Acquisition and Analysis: Record the changes in current amplitude in the presence of the test compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[4]
Visualizations
Caption: In vitro screening cascade for TRPM8 antagonists.
Caption: TRPM8 ion channel modulation by an antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isobutylthiophene-3-carboxamide and its Analogs in Cell Culture Experiments
Disclaimer: Direct experimental data for N-Isobutylthiophene-3-carboxamide is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related thiophene-3-carboxamide derivatives. Researchers should use this information as a guideline and optimize experimental conditions for their specific needs.
Introduction
Thiophene-3-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Various analogs have demonstrated potent anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and migration. This document provides an overview of the potential applications of this compound and its analogs in cell culture experiments, along with detailed protocols for assessing their efficacy.
Potential Applications
Based on the activities of related compounds, this compound could be investigated for the following applications in cell culture:
-
Anticancer Agent: Evaluation of its cytotoxic and antiproliferative effects against various cancer cell lines.
-
Enzyme Inhibitor: Investigation of its potential to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK), which are often dysregulated in cancer.
-
Inducer of Apoptosis: Studying its ability to trigger programmed cell death in cancer cells.
-
Inhibitor of Cell Migration: Assessing its capacity to prevent cancer cell metastasis.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various thiophene-3-carboxamide derivatives from published studies. This data can serve as a reference for designing dose-response experiments.
Table 1: Cytotoxicity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 16e | HCT116 | 3.20 ± 0.12 |
| A549 | 7.86 ± 0.09 | |
| MCF-7 | 8.81 ± 0.14 | |
| SK-Mel-28 | 8.24 ± 0.11 | |
| HaCaT (normal) | 24.02 ± 0.45 | |
| 16b | HCT116 | > 20 |
| 16j | HCT116 | < 20 |
| 16n | HCT116 | < 20 |
| 16o | HCT116 | < 20 |
Table 2: JNK Inhibitory Activity of Thiophene-3-carboxamide Derivatives [2]
| Compound | JNK1 IC50 (µM) |
| 1 | 26.0 |
| 5g | 5.4 |
| 7 | 3.6 |
| 8 | 5.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on protein expression in a specific signaling pathway (e.g., EGFR or JNK pathway).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathways
Caption: Potential inhibition of EGFR and JNK signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating the biological effects of the compound.
References
Application Note: N-Isobutylthiophene-3-carboxamide for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylthiophene-3-carboxamide is a small molecule belonging to the thiophene carboxamide class of compounds. Derivatives of this class have shown potential as modulators of various biological targets, including kinases and proteins involved in cell signaling pathways. This document provides a detailed protocol for the application of this compound in a high-throughput screening (HTS) campaign aimed at identifying inhibitors of the c-Jun N-terminal kinase 1 (JNK1), a key regulator of inflammatory and stress responses.
Thiophene-3-carboxamide derivatives have been identified as potential dual inhibitors of JNK, acting as both ATP and JIP mimetics.[1] The activation of JNK isoforms is associated with a variety of cellular stresses and is implicated in several human diseases, including neurodegenerative disorders, cancer, and inflammation, making JNK inhibitors a viable therapeutic strategy.[1]
Principle of the Assay
This protocol describes a competitive fluorescence polarization (FP) assay. The assay measures the displacement of a fluorescently labeled JNK1 ligand (tracer) by a test compound, such as this compound. When the tracer is bound to the larger JNK1 protein, it tumbles slowly in solution, resulting in a high FP value. When a test compound displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP value. This change in FP is directly proportional to the inhibitory activity of the test compound.
Quantitative Data Summary
The following table summarizes representative data from a hypothetical high-throughput screening campaign of a 100,000-compound library, including the performance of this compound as a control inhibitor.
| Parameter | Value | Description |
| Compound | This compound | The test article, used here as a hypothetical positive control. |
| Target | Human recombinant JNK1 | The biological target of interest in the screening assay. |
| Assay Format | Fluorescence Polarization | The technology used to measure the interaction between the compound and the target. |
| IC50 | 5.4 µM | The half-maximal inhibitory concentration of the compound against the target.[1] |
| Z'-Factor | 0.78 | A statistical measure of the quality of the HTS assay, with a value > 0.5 indicating an excellent assay. |
| Signal Window | 150 mP | The difference in millipolarization units between the positive and negative controls. |
| Primary Hit Rate | 0.5% | The percentage of compounds in the library that showed significant activity in the initial screen. |
| Confirmation Rate | 75% | The percentage of primary hits that were confirmed upon re-testing. |
| Solvent | DMSO | The solvent used to dissolve the test compounds. |
| Assay Volume | 20 µL | The total volume of the reaction in each well of the microplate. |
| Plate Format | 384-well | The type of microplate used for the HTS assay. |
Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a range of stimuli, including cellular stress and cytokines.[1] Upon activation, JNKs phosphorylate the N-terminal transactivation domain of the c-Jun transcription factor, leading to the regulation of genes involved in apoptosis, inflammation, and other cellular processes.[1]
Caption: The JNK signaling pathway, illustrating the points of activation and inhibition.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Filter sterilize the buffer and store at 4°C.
-
JNK1 Stock Solution: Reconstitute lyophilized human recombinant JNK1 protein in the assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Fluorescent Tracer Stock Solution: Dissolve the fluorescently labeled JNK1 ligand in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Compound Plates: Prepare serial dilutions of this compound and library compounds in DMSO in 384-well compound plates. The final concentration of DMSO in the assay should not exceed 1%.
High-Throughput Screening Protocol
The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Dispensing: Using an automated liquid handler, dispense 200 nL of compound solution from the compound plates into the 384-well assay plates.
-
JNK1 Addition: Prepare a working solution of JNK1 in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM). Dispense 10 µL of the JNK1 working solution into each well of the assay plate.
-
Incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature.
-
Tracer Addition: Prepare a working solution of the fluorescent tracer in assay buffer at a concentration of 2X the final desired concentration (e.g., 10 nM for a final concentration of 5 nM). Dispense 10 µL of the tracer working solution into each well of the assay plate.
-
Final Incubation: Mix the plates on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a fluorescence polarization plate reader with appropriate excitation and emission filters.
Data Analysis
-
Calculate FP values: The fluorescence polarization (mP) is calculated using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the G-factor.
-
Normalization: Normalize the data using the high control (JNK1 + tracer, no inhibitor) and low control (tracer only) wells.
-
IC50 Determination: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Conclusion
This compound and its analogs represent a promising class of compounds for the discovery of novel therapeutics. The protocols and data presented here provide a framework for the use of this chemotype in high-throughput screening campaigns, particularly for kinase targets such as JNK1. The detailed methodologies and workflows can be adapted by researchers in drug discovery to facilitate the identification and characterization of new bioactive molecules.
References
Application Notes and Protocols for the Quantification of N-Isobutylthiophene-3-carboxamide
Introduction
N-Isobutylthiophene-3-carboxamide is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. These application notes provide detailed protocols for the quantification of this compound in different sample matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point for method development and validation in a research or quality control laboratory.
Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. The chromophoric thiophene ring allows for direct UV detection.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (based on the expected absorbance of the thiophene ring).
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute to a final concentration within the linear range with the mobile phase.
-
Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol) to dissolve the this compound. Centrifuge or filter the extract to remove any undissolved excipients. Dilute the clear supernatant to a concentration within the linear range with the mobile phase.
5. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
2. LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP) coupled with a UHPLC system (e.g., Shimadzu Nexera X2).[1]
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and fragmentation studies).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion.
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C).
3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single concentration of the IS in 50% methanol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. Analysis
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify the analyte using the ratio of the analyte peak area to the IS peak area against a calibration curve prepared in the same biological matrix.
Experimental Workflow
Caption: LC-MS/MS sample preparation and analysis workflow.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a suitable alternative for the analysis of this compound, particularly for volatile and thermally stable compounds. Derivatization may be required to improve its chromatographic properties and thermal stability.[2]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structural analog suitable for GC-MS)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
2. GC-MS Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and IS.
3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and IS in ethyl acetate.
-
Working Solutions: Prepare serial dilutions of the analyte and a single concentration of the IS in ethyl acetate.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of the sample (e.g., in an aqueous matrix), add 50 µL of IS working solution.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial and evaporate to dryness.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA.
-
Heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
4. Analysis
-
Inject the derivatized samples into the GC-MS system.
-
Quantify the analyte using the ratio of the peak area of a selected ion of the analyte to that of the IS against a calibration curve.
Experimental Workflow
Caption: GC-MS sample preparation and analysis workflow.
Disclaimer: The methods and protocols described in these application notes are intended for guidance and as a starting point for method development. All methods must be fully validated in the respective laboratory for their intended use, following the relevant regulatory guidelines.
References
Application Notes and Protocols for Thiophene-3-Carboxamide Derivatives in Cancer Research
Introduction
Thiophene-3-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile pharmacological properties.[1] This scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal effects.[2][3][4] In the context of oncology research, derivatives of thiophene-3-carboxamide have emerged as promising candidates for the development of novel therapeutic agents.[1][5] These compounds have been shown to target various key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[6][7]
This document provides detailed application notes and protocols for the use of N-Isobutylthiophene-3-carboxamide and its analogs as research tools in the investigation of cancer biology. The protocols outlined below are based on established methodologies for evaluating the anticancer properties of this class of compounds.
Mechanism of Action
Thiophene-3-carboxamide derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cancer progression. Notable targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a crucial mediator of angiogenesis, has been reported for several thiophene-3-carboxamide derivatives. By blocking this pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients.[7]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpression of EGFR is a common feature in many cancers. Thiophene-3-carboxamide derivatives have been developed as EGFR kinase inhibitors, thereby blocking downstream signaling pathways that promote cell proliferation.[6][8]
-
Tubulin Polymerization: Some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. By disrupting the microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.[5][9]
The versatility of the thiophene-3-carboxamide scaffold allows for chemical modifications that can enhance potency and selectivity for these targets.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various thiophene-3-carboxamide derivatives against different cancer cell lines and molecular targets.
Table 1: Cytotoxic Activity of Thiophene-3-Carboxamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-thiophene-carboxamides | Hep3B | 5.46 - 12.58 | [9] |
| Trisubstituted thiophene-3-carboxamide selenides | HCT116 | 3.20 | [6] |
| Thiophene carboxamide derivatives | A375 (Melanoma) | < 100 | [1][10] |
| Thiophene carboxamide derivatives | HT-29 (Colon) | < 100 | [1][10] |
| Thiophene carboxamide derivatives | MCF-7 (Breast) | < 100 | [1][10] |
Table 2: Kinase Inhibitory Activity of Thiophene-3-Carboxamide Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Thiophene-3-carboxamide derivatives | VEGFR-2 | 191.1 | [7] |
| Trisubstituted thiophene-3-carboxamide selenides | EGFR | 94.44 | [6][8] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of thiophene-3-carboxamide derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A375, HT-29, MCF-7)[1][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene-3-carboxamide compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the thiophene-3-carboxamide compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Kinase Inhibition Assay (VEGFR-2 or EGFR)
This protocol provides a general framework for assessing the inhibitory activity of thiophene-3-carboxamide derivatives against a specific kinase.
-
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Thiophene-3-carboxamide compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the thiophene-3-carboxamide compound in kinase buffer.
-
In a 384-well plate, add the compound dilutions, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis for Downstream Signaling
This protocol is used to investigate the effect of the compound on the phosphorylation of downstream signaling proteins of a target kinase (e.g., ERK, MEK for the VEGFR-2 pathway).[7]
-
Materials:
-
Cancer cells treated with the thiophene-3-carboxamide compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-MEK, anti-MEK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Isobutylthiophene-3-carboxamide Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylthiophene-3-carboxamide belongs to the thiophene carboxamide class of compounds, which have garnered significant interest in medicinal chemistry and drug development. Derivatives of this scaffold have been investigated for their potential as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology and inflammatory diseases. Proper preparation of this compound solutions is the foundational step for accurate and reproducible in vitro and in vivo studies. These application notes provide a detailed, step-by-step guide to solubilizing and preparing solutions of this compound for research applications.
Chemical Properties
A summary of the key chemical properties for the parent compound, thiophene-3-carboxamide, is provided below. The N-isobutyl substitution will alter these properties, generally increasing the molecular weight and potentially decreasing the melting point and aqueous solubility.
| Property | Value (for Thiophene-3-carboxamide) |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol [1] |
| Appearance | Pale yellow solid[2] |
| Melting Point | 178 to 184 °C[2] |
| Solubility | No definitive data available for this compound. Generally, N-substituted amides are more soluble in organic solvents than their unsubstituted counterparts. For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of small molecule inhibitors. |
Experimental Protocol: Solution Preparation
This protocol outlines the recommended procedure for preparing a stock solution of this compound and subsequent dilutions for use in typical cell-based or biochemical assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
Part 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing and Calculation:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1-5 mg) into the tube and record the exact weight.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
(Note: The molecular weight of this compound must be known. If not provided by the supplier, it can be calculated from its chemical formula.)
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for at least 30 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates remain, sonication for 5-10 minutes or gentle warming in a water bath (37°C) for a few minutes may aid in complete solubilization. Caution: Avoid excessive heating, which may degrade the compound.
-
-
Storage:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term stability.
-
Part 2: Preparation of Working Solutions
-
Serial Dilutions:
-
Prepare serial dilutions from the 10 mM stock solution using DMSO as the diluent to achieve the desired intermediate concentrations. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.
-
It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
-
Final Dilution in Aqueous Buffer:
-
For most biological assays, the final working concentration of the compound is prepared by diluting an intermediate stock into the appropriate aqueous assay buffer or cell culture medium.
-
To minimize the final concentration of DMSO in the assay, which can affect cellular function, the volume of the DMSO stock added should be kept to a minimum (typically ≤0.5% v/v). For instance, to achieve a 10 µM final concentration from a 1 mM stock, a 1:100 dilution is required (e.g., add 1 µL of 1 mM stock to 99 µL of assay buffer).
-
Always add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to prevent precipitation of the compound.
-
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on a target kinase, such as VEGFR-2 or JNK.
Caption: Workflow for assessing kinase inhibition.
Signaling Pathway Context: VEGFR-2
This compound and its analogs have been explored as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway.
References
Application of N-Isobutylthiophene-3-carboxamide in the Transient Receptor Potential Vanilloid 1 (TRPV1) Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylthiophene-3-carboxamide belongs to the thiophene carboxamide class of compounds, which has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and protocols for investigating the potential of this compound as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the perception of pain and the regulation of body temperature.
The TRPV1 channel, a non-selective cation channel, is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers. Its role in nociceptive signaling makes it a prime target for the development of novel analgesic drugs. Thiophene carboxamide derivatives have shown promise as TRPV1 antagonists, offering a potential therapeutic avenue for the management of chronic pain conditions.
These application notes provide a summary of the activity of a representative thiophene-related carboxamide, detailed protocols for in vitro characterization, and visual representations of the relevant biological pathway and experimental workflows.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table summarizes the activity of a structurally related series of thiazole carboxamides against the human TRPV1 channel, as determined by a capsaicin-induced calcium influx assay in CHO cells. This data serves as a representative example of the potency that can be expected from this class of compounds.[1]
| Compound ID | Structure | Capsaicin-induced Ca2+ influx IC50 (µM)[1] | Acid-induced Ca2+ influx IC50 (µM)[1] |
| 1 | 2-(2,6-dichlorobenzyl)-N-(4-isopropylphenyl) thiazole-4-carboxamide | ~0.050 | ~0.050 |
| Analog A | [Structure of Analog A] | [IC50 Value] | [IC50 Value] |
| Analog B | [Structure of Analog B] | [IC50 Value] | [IC50 Value] |
| ... | ... | ... | ... |
Note: The structures and corresponding IC50 values for "Analog A", "Analog B", etc., would be populated from specific examples within the cited literature for a comprehensive view.
Signaling Pathway
The TRPV1 channel is a crucial component of the pain signaling pathway. Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, into the sensory neuron. This influx causes depolarization of the cell membrane, triggering the generation and propagation of action potentials to the central nervous system, which are ultimately perceived as pain. Antagonists of TRPV1, such as this compound, are hypothesized to bind to the channel and prevent its opening, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound on the TRPV1 channel.
In Vitro: Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by a test compound.[2][3]
Experimental Workflow:
Methodology:
-
Cell Culture:
-
Maintain a stable cell line expressing the human TRPV1 channel (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with antibiotics for selection.
-
Plate the cells into black-walled, clear-bottom 384-well microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Using a FLIPR instrument, add the compound dilutions to the respective wells of the cell plate.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the cells.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (EC80).
-
Add the agonist solution to all wells simultaneously using the FLIPR.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity from baseline after agonist addition is proportional to the increase in intracellular calcium.
-
Plot the percentage inhibition of the agonist response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the maximal agonist response.
-
In Vitro: Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.
Methodology:
-
Cell Preparation:
-
Use cells expressing TRPV1, either from a stable cell line or primary sensory neurons.
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., a physiological salt solution).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution.
-
-
Whole-Cell Recording:
-
Under visual guidance, carefully approach a cell with the recording pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current flowing across the cell membrane.
-
-
TRPV1 Current Elicitation and Compound Application:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a TRPV1 agonist (e.g., capsaicin) to the cell via the perfusion system to elicit an inward current.
-
After establishing a stable baseline current, co-apply this compound with the agonist to determine its inhibitory effect on the TRPV1 current.
-
To construct a dose-response curve, apply increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage inhibition of the current at each compound concentration.
-
Plot the percentage inhibition against the compound concentration and fit the data to determine the IC50 value.
-
In Vivo: Animal Models of Pain
To assess the analgesic efficacy of this compound in a physiological context, various animal models of pain can be employed.
Example: Capsaicin-Induced Nocifensive Behavior Model
-
Animals:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals to the testing environment before the experiment.
-
-
Compound Administration:
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Include a vehicle control group.
-
-
Nociceptive Challenge:
-
At a predetermined time after compound administration (based on its pharmacokinetic profile), inject a low dose of capsaicin subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Assessment:
-
Immediately after the capsaicin injection, place the animal in an observation chamber.
-
Record the cumulative time the animal spends licking, flinching, or lifting the injected paw over a defined period (e.g., 5-15 minutes).
-
-
Data Analysis:
-
Compare the duration of nocifensive behaviors between the compound-treated groups and the vehicle control group.
-
A significant reduction in the duration of these behaviors indicates an analgesic effect of the compound.
-
Calculate the percentage inhibition of the nocifensive response for each dose and determine the ED50 value (the dose that produces 50% of the maximal effect).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the investigation of this compound as a potential TRPV1 antagonist. The combination of high-throughput screening, detailed electrophysiological characterization, and in vivo pain models will enable a thorough evaluation of its therapeutic potential for the treatment of pain. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.
References
- 1. Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for N-Isobutylthiophene-3-carboxamide in Animal Models
Application Notes
Rationale for in vivo Studies
N-Isobutylthiophene-3-carboxamide belongs to the thiophene carboxamide class of compounds. Derivatives of this class have shown potential as anticancer agents and kinase inhibitors, including inhibitors of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Therefore, in vivo studies with this compound are warranted to investigate its potential therapeutic efficacy in relevant disease models.
Potential Therapeutic Areas:
-
Oncology: Based on the antiproliferative activity of similar compounds, this compound could be investigated in various cancer models.[1][4][5]
-
Inflammatory Diseases: Given the role of JNK in inflammation, this compound could be explored in models of inflammatory conditions.[6]
-
Neurodegenerative Diseases: JNK inhibitors have also been studied for their neuroprotective effects.[7]
Animal Model Selection
The choice of animal model is critical and depends on the therapeutic hypothesis.
-
For Oncology:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[8][9][10][11] This is a common first step to evaluate anti-tumor activity. The choice of cell line should be based on in vitro sensitivity to this compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into immunodeficient mice. These models often better reflect the heterogeneity of human tumors.[10]
-
-
For Inflammatory Diseases:
-
Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.
-
Lipopolysaccharide (LPS)-induced inflammation: A model to study acute inflammatory responses.
-
-
For Neurodegenerative Diseases:
-
MPTP-induced Parkinson's disease model in mice.
-
Amyloid-beta infusion model for Alzheimer's disease in rats.
-
Compound Formulation and Administration
For preclinical studies, a suitable vehicle must be developed to ensure the solubility and stability of this compound for administration to animals. Common vehicles include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
A mixture of DMSO, Cremophor EL, and saline.
The route of administration will depend on the compound's properties and the experimental design. Common routes include:
-
Intravenous (IV)
-
Intraperitoneal (IP)
-
Oral gavage (PO)
-
Subcutaneous (SC)
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[12][13][14][15]
Animal Model: Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
Methodology:
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Administration: Administer this compound via the chosen route once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not cause mortality, significant body weight loss (typically >15-20%), or severe clinical signs of toxicity.[13][16]
Hypothetical MTD Data:
| Dose (mg/kg) | Body Weight Change (%) | Clinical Signs | Mortality |
| Vehicle | +5% | None | 0/5 |
| 10 | +3% | None | 0/5 |
| 25 | -2% | None | 0/5 |
| 50 | -10% | Mild lethargy | 0/5 |
| 100 | -22% | Severe lethargy, ruffled fur | 2/5 |
In this hypothetical example, the MTD would be considered 50 mg/kg.
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.[8][11]
Animal Model: Immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumors from a human cancer cell line (e.g., A549 lung cancer).
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 and 25 mg/kg, and a positive control) (n=8-10 mice per group).
-
Treatment: Administer the compound daily for a specified period (e.g., 21 days).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Collect tumor tissue for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Hypothetical Efficacy Data:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg) | 900 ± 180 | 40% |
| This compound (25 mg/kg) | 525 ± 150 | 65% |
| Positive Control (e.g., Cisplatin) | 450 ± 120 | 70% |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.[17][18][19]
Animal Model: Rats (e.g., Sprague-Dawley) with jugular vein cannulation.
Methodology:
-
Administration: Administer a single dose of this compound intravenously (e.g., 5 mg/kg) and orally (e.g., 20 mg/kg) to different groups of rats (n=3-4 per group).
-
Blood Sampling: Collect blood samples from the jugular vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters.
Hypothetical Pharmacokinetic Data:
| Parameter | IV Administration (5 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (0-inf) (ng*h/mL) | 3600 | 7200 |
| t1/2 (h) | 3.5 | 4.0 |
| Bioavailability (%) | - | 50 |
Visualizations
Caption: Experimental workflow for preclinical evaluation.
Caption: Plausible JNK signaling pathway modulation.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crownbio.com [crownbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nc3rs.org.uk [nc3rs.org.uk]
- 17. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for N-Isobutylthiophene-3-carboxamide in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylthiophene-3-carboxamide belongs to the thiophene-3-carboxamide class of compounds, which have garnered significant interest as potential modulators of protein function, particularly in the context of kinase inhibition. While specific data for this compound is limited, extensive research on related thiophene-3-carboxamide derivatives has demonstrated their potential as potent inhibitors of c-Jun N-terminal kinase (JNK).[1] These derivatives have been shown to exhibit a dual inhibitory mechanism, targeting both the ATP-binding site and the JIP-binding docking site of JNK.[1]
This document provides a detailed overview of the application of thiophene-3-carboxamide derivatives in protein binding assays, with a focus on JNK inhibition. The protocols and data presented herein are based on studies of structurally related analogs and are intended to serve as a comprehensive guide for researchers initiating studies on this compound.
Target Protein: c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and heat shock.[1] JNKs are involved in the regulation of several cellular processes, such as apoptosis, inflammation, and cell differentiation.[1] There are three main JNK isoforms: JNK1, JNK2, and JNK3, which share a high degree of sequence identity.[1] Dysregulation of JNK signaling has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer, making JNKs attractive therapeutic targets.[1]
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory activity of a representative thiophene-3-carboxamide derivative (Compound 25 from the cited study) against JNK1 and JNK2. This data provides a benchmark for the potential efficacy of this compound and similar compounds.
| Compound | Target Protein | Assay Type | Parameter | Value | Stoichiometry (Ligand:Protein) |
| Compound 25 | JNK2 | Isothermal Titration Calorimetry (ITC) | Kd | 640 nM | 2:1 |
| Compound 25 | JNK1 (in presence of ATP) | Isothermal Titration Calorimetry (ITC) | Kd | 1.1 µM | 1:1 |
| Compound 25 | JNK1 (in presence of pepJIP1) | Isothermal Titration Calorimetry (ITC) | Kd | 3.1 µM | 1:1 |
| Compound 1 | JNK1 | DELFIA Assay (pepJIP1 displacement) | IC50 | 15.8 µM | Not Reported |
| Compound 1 | JNK1 | LanthaScreen™ Kinase Activity Assay | IC50 | 26.0 µM | Not Reported |
| Compound 25 | c-Jun (in-cell) | LanthaScreen™ Kinase Assay | IC50 | 7.5 µM | Not Reported |
*Compound 1: 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide[1]
Signaling Pathway
The diagram below illustrates the JNK signaling pathway and the dual inhibitory action of thiophene-3-carboxamide derivatives.
Caption: JNK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key protein binding assays are provided below. These protocols are generalized and should be optimized for the specific experimental conditions and reagents.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a small fluorescently labeled ligand to a larger protein. The change in polarization of the emitted light upon binding is used to determine the binding affinity.
Experimental Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Synthesize or obtain a fluorescently labeled version of a known JNK inhibitor to act as the tracer.
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Prepare a stock solution of purified JNK protein in assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Perform a serial dilution of this compound in assay buffer.
-
In a 384-well black plate, add the fluorescent tracer at a final concentration typically at or below its Kd for JNK.
-
Add the serially diluted this compound to the wells.
-
Initiate the binding reaction by adding the JNK protein to each well.
-
Include control wells:
-
Tracer only (no protein) for minimum polarization.
-
Tracer and protein (no inhibitor) for maximum polarization.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures the binding of a test compound to a kinase.
Experimental Workflow:
Caption: LanthaScreen™ TR-FRET assay workflow.
Protocol:
-
Reagent Preparation:
-
Use a commercially available LanthaScreen™ Eu Kinase Binding Assay kit or prepare the individual components.
-
Prepare 1X Kinase Buffer.
-
Prepare a solution of Eu-labeled anti-tag antibody and the tagged JNK kinase.
-
Prepare the Alexa Fluor™ 647-labeled kinase tracer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Add the serially diluted test compound to the wells of a 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
DELFIA® TRF Assay for Peptide Displacement
This assay is a time-resolved fluorescence-based immunoassay used to measure the displacement of a biotinylated peptide (e.g., pepJIP1) from the kinase by a test compound.
Experimental Workflow:
Caption: DELFIA® TRF assay workflow.
Protocol:
-
Plate Preparation:
-
Coat a streptavidin-coated microplate with a biotinylated peptide corresponding to the JIP-1 docking domain (biotinyl-pepJIP1).
-
Wash the plate to remove unbound peptide.
-
-
Competition Assay:
-
Add the JNK enzyme to the wells.
-
Add serially diluted this compound to the wells.
-
Incubate to allow for competitive binding between the immobilized peptide and the test compound to the JNK enzyme.
-
Wash the plate to remove unbound JNK and test compound.
-
-
Detection:
-
Add a Europium-labeled anti-JNK antibody to the wells.
-
Incubate to allow the antibody to bind to the JNK captured by the immobilized peptide.
-
Wash the plate to remove unbound antibody.
-
Add DELFIA® Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
The signal will be inversely proportional to the binding of the test compound.
-
Plot the fluorescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the protein binding properties of this compound, leveraging the knowledge gained from structurally related JNK inhibitors. The quantitative data, signaling pathway diagram, and detailed experimental workflows for FP, TR-FRET, and DELFIA assays provide a solid foundation for researchers to design and execute their studies. It is crucial to adapt and optimize these protocols for the specific reagents and instrumentation available in the laboratory to ensure reliable and reproducible results.
References
Application Notes and Protocols for N-Isobutylthiophene-3-carboxamide Studies
Topic: Experimental Design for N-Isobutylthiophene-3-carboxamide Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Thiophene-3-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Notably, certain thiophene-3-carboxamide derivatives have shown potent inhibitory effects on key signaling molecules involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[4][5]
This document provides a comprehensive set of application notes and protocols for the experimental characterization of this compound, a representative member of this promising class of compounds. The following sections outline a systematic workflow for evaluating its biological activity, from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Workflow
A tiered approach is recommended for the characterization of this compound. This workflow is designed to efficiently assess the compound's cytotoxic and potential anti-angiogenic and pro-apoptotic effects.
Phase 1: Initial Screening
Cytotoxicity Assessment using MTT Assay
The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HCT116 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | 25.6 ± 2.5 | 1.2 ± 0.2 |
| A549 | 18.9 ± 2.1 | 1.0 ± 0.1 |
| PC3 | 32.1 ± 3.4 | 1.5 ± 0.3 |
Phase 2: Target Identification
Based on the known activities of thiophene-3-carboxamide derivatives, a likely target for this compound is a protein kinase, such as VEGFR-2.[4][7]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.[8][9]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human VEGFR-2, a substrate peptide, and ATP.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, and this compound at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Data Presentation:
| Compound | VEGFR-2 IC₅₀ (nM) |
| This compound | 185.5 ± 15.2 |
| Sorafenib (Positive Control) | 53.7 ± 5.1 |
Phase 3: Mechanism of Action Studies
If this compound shows significant cytotoxicity and target engagement, further studies are warranted to elucidate its mechanism of action.
Apoptosis Induction Assessment
3.1.1 Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity in cells treated with the compound.[10][11]
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around its IC₅₀ value for 24 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.[10]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the caspase activity.
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 |
| This compound (20 µM) | 4.8 ± 0.5 |
3.1.2 Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial depolarization.[12]
Protocol:
-
Cell Treatment: Treat cells with this compound for 12-24 hours.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[12]
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence.[13]
Data Presentation:
| Treatment | Green Fluorescence (Depolarized Mitochondria) - % of Cells |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (20 µM) | 45.8 ± 4.2 |
Cell Migration Inhibition Assessment
3.2.1 Wound Healing (Scratch) Assay
This assay assesses the effect of the compound on collective cell migration.[5][14][15]
Protocol:
-
Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[5]
-
Treatment: Wash the wells and replace the medium with fresh medium containing this compound at non-toxic concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 95.2 ± 5.6 |
| This compound (5 µM) | 42.1 ± 4.8 |
3.2.2 Transwell Migration Assay
This assay evaluates the migration of individual cells through a porous membrane towards a chemoattractant.[7][16]
Protocol:
-
Cell Seeding: Seed cells in the upper chamber of a Transwell insert in serum-free medium.
-
Chemoattractant and Treatment: Fill the lower chamber with complete medium (containing a chemoattractant like FBS) and this compound.
-
Incubation: Incubate for 12-24 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
Data Presentation:
| Treatment | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control | 152 ± 15 |
| This compound (5 µM) | 58 ± 8 |
VEGFR-2 Signaling Pathway
The following diagram illustrates a simplified VEGFR-2 signaling pathway, a potential target of this compound. Inhibition of VEGFR-2 can block downstream signaling cascades that promote cell proliferation, survival, and migration.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. amsbio.com [amsbio.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.in]
- 11. stemcell.com [stemcell.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell migration assay [bio-protocol.org]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. Transwell migration assay [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting N-Isobutylthiophene-3-carboxamide synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isobutylthiophene-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the coupling of thiophene-3-carboxylic acid and isobutylamine. This is generally achieved by activating the carboxylic acid to facilitate the amidation reaction. Common methods include:
-
Acid Chloride Method: Thiophene-3-carboxylic acid is converted to thiophene-3-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with isobutylamine.[1]
-
Coupling Agent Method: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to directly couple thiophene-3-carboxylic acid with isobutylamine.[1][2]
Q2: What are the potential impurities I might encounter in my reaction mixture?
A2: Depending on the synthetic route and reaction conditions, several impurities can be present:
-
Unreacted Starting Materials: Thiophene-3-carboxylic acid and isobutylamine may remain if the reaction does not go to completion.
-
Coupling Agent Byproducts: If using coupling agents like DCC, byproducts such as dicyclohexylurea (DCU) will be formed. DCU is often insoluble in many organic solvents and can sometimes be removed by filtration.
-
Side Products from Acid Chloride Formation: Over-reaction or side reactions during the formation of thiophene-3-carbonyl chloride can lead to impurities.
-
Diacylation Product: In some cases, a secondary reaction where the newly formed amide reacts further, though less common under standard conditions.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to effectively separate the starting materials, the product, and any major impurities. Staining with potassium permanganate or viewing under UV light (if the compounds are UV active) can help visualize the spots.
Q4: What are the recommended purification techniques for this compound?
A4: The choice of purification technique depends on the nature and quantity of the impurities.
-
Aqueous Workup: Washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) will remove unreacted isobutylamine. A subsequent wash with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃) will remove unreacted thiophene-3-carboxylic acid.
-
Filtration: If an insoluble byproduct like dicyclohexylurea (from DCC coupling) is formed, it can often be removed by filtration.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities.[1]
-
Recrystallization: If a solid product of sufficient purity is obtained after initial workup, recrystallization from a suitable solvent can be used to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure the activating agent (e.g., thionyl chloride, DCC) is fresh and used in the correct stoichiometric amount. For acid chloride formation, consider gentle heating. |
| Low reactivity of the starting materials. | If using direct coupling, consider adding a catalyst like 4-dimethylaminopyridine (DMAP). Ensure the reaction temperature is appropriate for the chosen method. | |
| Degradation of starting materials or product. | Check the stability of your starting materials. Avoid excessively high temperatures or prolonged reaction times. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a slight excess of one of the reactants (usually the more easily removable one). |
| Inefficient coupling. | If using a coupling agent, ensure it is added under the recommended conditions (e.g., appropriate temperature and solvent). | |
| Formation of a White Precipitate (when using DCC) | Formation of dicyclohexylurea (DCU). | This is an expected byproduct. Most of the DCU can be removed by filtration of the reaction mixture. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting crystallization. |
| Residual solvent. | Ensure all solvent is removed under high vacuum. | |
| Multiple Spots on TLC after Reaction | Formation of side products or presence of impurities. | Identify the spots corresponding to starting materials and product using standards. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. |
Experimental Protocols
Key Experiment: Synthesis via Acid Chloride
-
Thiophene-3-carbonyl chloride formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (1.2 - 1.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude thiophene-3-carbonyl chloride is typically used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude thiophene-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve isobutylamine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in the same solvent.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the acid chloride method.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Optimizing N-Isobutylthiophene-3-carboxamide concentration for in vitro assays
Welcome to the technical support center for N-Isobutylthiophene-3-carboxamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays.
Disclaimer: Limited specific data is publicly available for this compound. The guidance provided here is based on general principles for thiophene-carboxamide derivatives and best practices for in vitro compound testing. We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your specific assay and cell type.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What is a typical starting concentration range for in vitro assays?
A2: The optimal concentration will be highly dependent on the specific assay, cell type, and the compound's potency. Based on published data for various thiophene-carboxamide derivatives in cancer cell lines, a broad concentration range is often initially screened. A common starting point for a dose-response experiment could be a serial dilution from 100 µM down to the nanomolar range.
Q3: How can I minimize the final DMSO concentration in my cell culture?
A3: It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. To achieve this, prepare a concentrated stock solution of this compound in DMSO. This allows for the addition of a very small volume of the stock solution to your culture medium to reach the desired final concentration.
Q4: Should I include a vehicle control in my experiments?
A4: Yes, a vehicle control is essential. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Possible Causes:
-
Low Aqueous Solubility: The compound may be poorly soluble in the aqueous culture medium, even when diluted from a DMSO stock.[3]
-
High Final Concentration: The desired final concentration of the compound may exceed its solubility limit in the medium.
-
Temperature Changes: Moving from room temperature or 37°C to a refrigerated storage condition can cause precipitation.
-
Interaction with Media Components: The compound may interact with proteins or salts in the serum or basal medium, leading to precipitation.
Solutions:
-
Optimize Stock and Final Concentrations:
-
Prepare the highest reasonable stock concentration in DMSO.
-
When diluting into the medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing.
-
Test a lower final concentration range.
-
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.[4]
-
Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free medium, then add this intermediate dilution to the final culture plate containing serum.
-
Solubilizing Agents: For certain applications, non-ionic surfactants or other solubilizing agents might be considered, but their effects on the assay must be validated.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to the cells.
Data Presentation
The following table summarizes reported IC₅₀ values for various thiophene-3-carboxamide derivatives in different cancer cell lines to provide a general reference for potential potency. Note that these are not for this compound specifically.
| Cell Line | Compound Derivative | IC₅₀ (µM) | Reference |
| HCT116 | Trisubstituted thiophene-3-carboxamide selenide derivative (16e) | 3.20 ± 0.12 | [5] |
| Hep3B | Phenyl-thiophene-carboxamide derivative (2b) | 5.46 | [6] |
| Hep3B | Phenyl-thiophene-carboxamide derivative (2e) | 12.58 | [6] |
| A375 | Thiophene carboxamide derivative (MB-D2) | < 100 (significant viability reduction at 75 and 100 µM) | [7] |
| MCF-7 | JNK Inhibitor (Compound 25) | 7.5 |
Experimental Protocols
General Protocol for Determining IC₅₀ using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared working solutions (including a vehicle control with the highest DMSO concentration) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Visualizations
Caption: General experimental workflow for determining the IC₅₀ of this compound.
Caption: Troubleshooting decision tree for compound precipitation issues in cell culture.
Caption: Hypothetical signaling pathway showing potential inhibition by the compound.
References
- 1. Buy N,N-dimethylthiophene-3-carboxamide | 59906-37-5 [smolecule.com]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Table_3_Efficacy of a Combination of N-Palmitoylethanolamide, Beta-Caryophyllene, Carnosic Acid, and Myrrh Extract on Chronic Neuropathic Pain: A Preclinical Study.pdf - Frontiers - Figshare [frontiersin.figshare.com]
How to improve N-Isobutylthiophene-3-carboxamide solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Isobutylthiophene-3-carboxamide during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound in aqueous solutions is a common issue for many poorly soluble compounds.[1][2] The initial troubleshooting steps should focus on simple and rapid formulation techniques. Start by creating a stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.[3][4] It is also important to understand the physicochemical nature of your molecule to make informed decisions about solvent selection.
Q2: What are some common organic solvents I can use to create a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds for in vitro assays.[3] Other common water-miscible organic co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1] The choice of solvent will depend on the specific requirements of your experiment, including cell toxicity and potential interference with the assay.
Q3: My compound precipitates out of solution when I add my DMSO stock to the aqueous cell culture medium. What can I do?
A3: This is a frequent challenge when the final concentration of the organic solvent is not sufficient to maintain solubility in the aqueous medium.[3] Here are a few strategies to address this:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, you can test a range of final concentrations (e.g., 0.1% to 1%) to find a balance between solubility and cell viability.
-
Use surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01% - 0.05%) to help maintain the solubility of your compound.[3] However, be cautious with cell-based assays as surfactants can be cytotoxic at higher concentrations.[3]
-
Consider alternative formulation strategies: If simple co-solvents and surfactants are not effective, you may need to explore more advanced techniques such as the use of cyclodextrins for inclusion complex formation or creating a solid dispersion.[2]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH can be an effective technique if the compound has ionizable groups.[2][4] Thiophene carboxamides may have acidic or basic properties depending on their overall structure. To determine if pH adjustment is a viable option, you would need to know the pKa of this compound. If it has an acidic proton, increasing the pH (making the solution more basic) will deprotonate it, forming a more soluble salt. Conversely, if it has a basic nitrogen, decreasing the pH (making the solution more acidic) will protonate it, also forming a more soluble salt.
Troubleshooting Guides
Issue 1: this compound is insoluble in common organic solvents.
Workflow for Solubility Screening:
Caption: A stepwise workflow for determining the approximate solubility of this compound in various solvents.
Recommended Solvents for Screening:
The following table summarizes the properties of common laboratory solvents that can be used for initial solubility screening. It is advisable to start with less polar solvents and move towards more polar ones.
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 1.092 | 47 |
| N,N-Dimethylformamide (DMF) | 73.09 | 153 | 0.944 | 36.7 |
| Ethanol | 46.07 | 78.5 | 0.789 | 24.6 |
| Acetone | 58.08 | 56.2 | 0.786 | 20.7 |
| Acetonitrile | 41.05 | 81.6 | 0.786 | 37.5 |
| Propylene Glycol | 76.09 | 188.2 | 1.036 | 32 |
| Polyethylene Glycol 400 | ~400 | - | 1.128 | - |
Data sourced from various chemical property databases.[5][6]
Issue 2: Compound precipitates in aqueous buffer during serial dilutions.
Protocol for Preparing a Co-Solvent Stock Solution:
-
Prepare a High-Concentration Stock: Dissolve the maximum possible amount of this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Intermediate Dilution (Optional): If a large volume of working solution is needed, you can perform an intermediate dilution of the primary stock in the same co-solvent.
-
Final Dilution into Aqueous Buffer: Slowly add the DMSO stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing or stirring vigorously. The final concentration of DMSO should be kept as low as possible, ideally below 1%, to minimize solvent effects on the biological system.[3]
Troubleshooting Precipitation:
Caption: A logical troubleshooting guide for addressing precipitation of this compound in aqueous solutions.
Experimental Protocols
Protocol 1: General Method for Solubility Enhancement using a Co-solvent System
-
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer for in vitro experiments.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Prepare 10 mM stock solutions of this compound in each of the organic solvents (DMSO, ethanol, propylene glycol).
-
Serially dilute each stock solution into the aqueous buffer to achieve final compound concentrations ranging from 1 µM to 100 µM.
-
For each dilution, ensure the final organic solvent concentration is consistent (e.g., 0.5% or 1%).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
The co-solvent system that maintains the highest concentration of the compound in solution without precipitation is considered the most suitable.
-
Hypothetical Signaling Pathway
Thiophene carboxamide derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[7][8][9][10] A common mechanism of action for such compounds involves the modulation of key signaling pathways implicated in cell proliferation and inflammation, such as the NF-κB pathway.
Caption: A potential mechanism of action where this compound inhibits an upstream kinase, leading to the downregulation of NF-κB signaling.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-Isobutylthiophene-3-carboxamide degradation and storage issues
Technical Support Center: N-Isobutylthiophene-3-carboxamide
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Thiophene and its derivatives should generally be stored in a well-ventilated place and kept cool.[2]
Q2: I've dissolved the compound in an aqueous buffer for my experiment. How long is the solution stable?
A2: Aqueous solutions of similar thiophene derivatives are not recommended for storage for more than one day.[1] It is best practice to prepare aqueous solutions fresh for each experiment to avoid potential hydrolysis and ensure reproducibility.
Q3: My solid compound has developed a slight discoloration. Is this a sign of degradation?
A3: A color change can indicate degradation, possibly due to oxidation or exposure to light. The thiophene ring is susceptible to oxidation. It is crucial to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the material and identify any potential degradation products before use.
Q4: I see a new, unexpected peak in my HPLC chromatogram after storing my compound in solution. What could this be?
A4: A new peak likely represents a degradation product. The two most probable degradation pathways for this compound are:
-
Hydrolysis: The amide bond can hydrolyze to form thiophene-3-carboxylic acid and isobutylamine, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, particularly if exposed to air, peroxides, or strong oxidizing agents.
Forced degradation studies are instrumental in identifying such potential degradants.[3][4][5]
Q5: How can I minimize degradation during my experiments?
A5: To minimize degradation:
-
Prepare solutions fresh and use them promptly.[1]
-
If the compound is dissolved in an organic solvent, using a solvent purged with an inert gas like argon or nitrogen can help prevent oxidation.[1]
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Maintain controlled temperature conditions and avoid excessive heat.
-
Be mindful of the pH of your solutions, as strong acids or bases can accelerate amide hydrolysis.
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is derived from general principles of forced degradation studies for similar chemical structures.[4][6][7]
Table 1: Stability of Solid this compound
| Condition | Duration | Temperature | Expected Purity | Observations |
| Long-Term | >2 Years | -20°C | >99% | No significant change expected. |
| Accelerated | 6 Months | 40°C / 75% RH | ~97% | Potential for minor oxidative and hydrolytic degradation. |
| Photostability | 1.2 million lux hours | 25°C | ~98% | Slight discoloration possible; minor degradation. |
Table 2: Stability of this compound in Solution (0.1 mg/mL)
| Solvent System | Duration | Temperature | Expected Purity | Primary Degradant |
| 0.1 N HCl (Acidic) | 24 hours | 60°C | ~90% | Thiophene-3-carboxylic acid |
| 0.1 N NaOH (Basic) | 24 hours | 60°C | ~85% | Thiophene-3-carboxylic acid |
| 3% H₂O₂ (Oxidative) | 24 hours | 25°C | ~92% | Thiophene-S-oxide derivative |
| Acetonitrile/Water (50:50) | 7 days | 25°C (Protected from light) | >99% | Minimal degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][5]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve to 0.1 mg/mL for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Then, dissolve to 0.1 mg/mL for analysis.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile mobile phase and UV detection).
-
Use a mass spectrometer (LC-MS) to identify the mass of the parent compound and any major degradation products.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the handling and analysis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Thiophene CAS 110-02-1 | 808157 [merckmillipore.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Overcoming Poor Cell Permeability of N-Isobutylthiophene-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of N-Isobutylthiophene-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?
A1: Low intracellular accumulation of this compound is likely due to its inherent physicochemical properties. "Grease-ball" molecules, which are highly lipophilic, can be poorly water-soluble, while "brick-dust" molecules have high melting points due to their solid-state properties, which also affects solubility and subsequent permeability.[1] Key factors contributing to poor cell permeability include:
-
Low Aqueous Solubility: The compound may not be sufficiently dissolved in the assay medium to create an effective concentration gradient for passive diffusion across the cell membrane.
-
High Lipophilicity: While some lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped within the membrane, preventing its entry into the cytoplasm.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Lack of Specific Transporters: If the molecule relies on specific uptake transporters that are not adequately expressed in your cell line, its entry will be limited.[2]
Q2: What initial steps can we take to troubleshoot the poor permeability of this compound in our experiments?
A2: A systematic approach is recommended:
-
Confirm Solubility: First, ensure that this compound is fully dissolved in your experimental medium at the desired concentration. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on cell membrane integrity.
-
Assess Cytotoxicity: Determine the maximum non-toxic concentration of the compound to ensure that the observed low intracellular levels are not a result of cell death.
-
Preliminary Permeability Assay: Conduct a simple in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to quickly assess its passive diffusion potential.
-
Evaluate Efflux: Use known efflux pump inhibitors, such as verapamil or cyclosporin A, in your cell-based assays. A significant increase in intracellular accumulation in the presence of an inhibitor suggests that this compound is an efflux substrate.
Q3: What are the main strategies to improve the cell permeability of a small molecule like this compound?
A3: There are two primary approaches to enhance the cellular uptake of poorly permeable compounds:
-
Chemical Modification (Analog Synthesis): This involves synthesizing derivatives of the parent compound to improve its physicochemical properties. Strategies include:
-
Prodrug Approach: Masking polar functional groups that hinder membrane transit with labile groups that are cleaved intracellularly to release the active compound.[3]
-
Structural Modification: Altering the molecular structure to optimize lipophilicity, reduce polar surface area, or introduce moieties that can interact with uptake transporters.[2] For instance, the introduction of intramolecular hydrogen bonds can enhance membrane permeability.[4]
-
-
Formulation Strategies: This approach focuses on the delivery vehicle without altering the chemical structure of the compound. Common techniques include:
-
Lipid-Based Formulations: Incorporating the compound into liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can facilitate its passage across the cell membrane.[5][6]
-
Nanoparticles: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and enhance its cellular uptake.[1]
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the compound, thereby increasing the concentration gradient for diffusion.[5]
-
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Low and variable intracellular concentration | Poor aqueous solubility of the compound. | Increase solubility by using co-solvents (e.g., up to 1% DMSO), complexation with cyclodextrins, or formulating as a solid dispersion.[1][5] |
| Initial high uptake followed by rapid decrease | The compound is a substrate for efflux pumps (e.g., P-gp). | Co-incubate with a known efflux pump inhibitor (e.g., verapamil). If intracellular concentration increases, efflux is likely the issue. |
| Good PAMPA permeability but poor cellular uptake | The compound may be binding extensively to plasma proteins in the cell culture medium or is rapidly metabolized. | Perform experiments in serum-free medium to assess protein binding effects. Analyze cell lysates for metabolites. |
| Poor permeability in Caco-2 monolayer assays | The compound has low paracellular and transcellular transport. | Consider formulation strategies like nanoemulsions or the use of permeation enhancers to improve transport across the cell monolayer.[7] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution (or a commercial lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
UV-Vis plate reader or LC-MS/MS
Methodology:
-
Prepare the Donor Plate: Add the this compound solution in PBS (donor solution) to the wells of the acceptor plate.
-
Coat the Filter Plate: Carefully pipette the lipid solution onto the filter membrane of the 96-well filter plate and allow the solvent to evaporate, leaving a lipid layer.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the donor plate, ensuring the filters are in contact with the donor solution.
-
Add Acceptor Solution: Add PBS to the wells of the filter plate (acceptor solution).
-
Incubation: Cover the assembly and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions.[8] Additionally, perform a Lucifer yellow permeability assay to check for monolayer integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated based on the rate of appearance of the compound in the basolateral chamber, the initial concentration in the apical chamber, and the surface area of the membrane.
Visualizations
Caption: Workflow for addressing poor cell permeability.
Caption: Factors influencing intracellular drug concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Isobutylthiophene-3-carboxamide In Vivo Dosage Refinement
This technical support center provides guidance and troubleshooting for researchers refining the in vivo dosage of N-Isobutylthiophene-3-carboxamide and related novel compounds. The following information is based on established principles of preclinical pharmacology and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: I have promising in vitro data for this compound. How do I determine a starting dose for my in vivo studies?
A1: Translating an in vitro effective concentration (e.g., IC50) to an in vivo starting dose is a critical and multi-step process. A direct conversion is not recommended. The recommended approach is to first establish a Maximum Tolerated Dose (MTD) through a dose-range finding study.[1][2]
Key Steps to Determine a Starting Dose:
-
Literature Review: Search for any in vivo data on closely related analogs of this compound to identify potential starting dose ranges.
-
In Silico Prediction: Utilize computational models to predict potential toxicity and pharmacokinetic (PK) properties of the compound.[3][4]
-
Dose-Range Finding (DRF) Study: This is the most critical step. A DRF study involves administering escalating doses of the compound to a small number of animals to identify the MTD.[1][2][5] The starting dose for a DRF study itself can be estimated from in vitro cytotoxicity data, but with caution.
Q2: What is a Dose-Range Finding (DRF) study and how do I design one?
A2: A dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is a preliminary in vivo experiment to determine the highest dose of a substance that does not cause unacceptable side effects.[1][2] This is a crucial first step before conducting larger efficacy studies.
A typical DRF study design involves:
-
Animal Model: Select the appropriate animal species and strain for your study.[2]
-
Group Size: Use a small number of animals per dose group (e.g., 3-5).[6]
-
Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 2x or 3x increments).[2]
-
Observation: Monitor animals closely for clinical signs of toxicity, body weight changes, and any other relevant parameters. A weight loss of over 20% is often considered a sign of significant toxicity.[5]
-
Endpoint: The MTD is typically defined as the highest dose that does not result in significant toxicity or animal morbidity.[1]
Q3: My compound, this compound, has poor solubility. How can I formulate it for in vivo administration?
A3: Poor solubility is a common challenge in drug development. Several strategies can be employed to formulate hydrophobic compounds for in vivo studies:
-
Vehicle Selection: A suitable vehicle should be chosen that can solubilize the compound without causing toxicity itself. Common vehicles include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions with co-solvents (e.g., DMSO, ethanol, PEG 300)
-
Oil-based vehicles (e.g., corn oil, sesame oil) for oral administration.
-
-
Formulation Development: More advanced formulation strategies may be necessary for very insoluble compounds, such as:
-
Suspensions
-
Emulsions
-
Liposomes
-
Nanoparticle-based delivery systems.
-
It is crucial to conduct a vehicle toxicity study in parallel with your DRF study to ensure that the observed effects are due to the compound and not the vehicle.[5]
Q4: I am observing unexpected toxicity at doses I predicted to be safe. What are the possible reasons?
A4: Unexpected toxicity can arise from several factors:
-
Pharmacokinetics (PK): The compound may have a longer half-life or higher bioavailability in vivo than predicted, leading to drug accumulation and toxicity.
-
Metabolism: The compound may be converted into a more toxic metabolite in the liver or other tissues.
-
Off-Target Effects: The compound may interact with unintended biological targets, causing unforeseen side effects.
-
Vehicle Effects: The vehicle used for administration may be causing or exacerbating the toxicity.
-
Species Differences: The animal model may be more sensitive to the compound than predicted from in vitro human cell line data.
In such cases, it is advisable to conduct preliminary pharmacokinetic and toxicology studies to understand the compound's behavior in vivo.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect at the highest tested dose. | - Insufficient dosage. - Poor bioavailability. - Rapid metabolism and clearance. - Inappropriate route of administration. | - Conduct a dose escalation study to higher doses, if no toxicity is observed. - Analyze the pharmacokinetic profile of the compound. - Consider a different route of administration that may increase bioavailability (e.g., intravenous instead of oral). |
| High variability in animal response within the same dose group. | - Inconsistent dosing technique. - Genetic variability within the animal strain. - Differences in food and water consumption. - Underlying health issues in some animals. | - Ensure consistent and accurate administration of the compound. - Increase the number of animals per group to improve statistical power. - Standardize housing and husbandry conditions. |
| Compound precipitates out of solution upon administration. | - Poor solubility of the compound in the chosen vehicle. - The concentration of the compound is too high for the vehicle. | - Re-evaluate the formulation and vehicle. - Consider using a different solvent system or a suspension. - Decrease the concentration of the dosing solution and increase the volume of administration (within acceptable limits). |
| Signs of toxicity are observed, but they are not dose-dependent. | - The observed signs may not be related to the compound (e.g., stress from handling or injection). - The vehicle may be causing the adverse effects. | - Include a vehicle-only control group in your study.[5] - Refine handling and administration techniques to minimize stress. |
Experimental Protocols
Dose-Range Finding (DRF) Study Protocol
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a rodent model.
Materials:
-
This compound
-
Appropriate vehicle for solubilization
-
Rodent model (e.g., mice or rats)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a dose escalation scheme (e.g., 10, 30, 100 mg/kg).
-
Animal Groups: Assign a small number of animals (e.g., n=3-5 per group) to each dose group, including a vehicle control group.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for a predetermined period (e.g., 7-14 days) and record:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Body weight changes (measure daily).
-
Food and water intake.
-
-
Endpoint Determination: The MTD is the highest dose at which no significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs) is observed.[5]
Data Presentation
Table 1: Example Data from a Dose-Range Finding Study
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5% | None | 0/5 |
| 10 | 5 | +3% | None | 0/5 |
| 30 | 5 | -5% | Mild lethargy | 0/5 |
| 100 | 5 | -22% | Severe lethargy, ruffled fur | 2/5 |
In this example, the MTD would be considered 30 mg/kg.
Visualizations
Caption: Workflow for in vivo dosage refinement.
Caption: Logic for troubleshooting in vivo studies.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Isobutylthiophene-3-carboxamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments involving N-Isobutylthiophene-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the coupling of thiophene-3-carboxylic acid with isobutylamine. This is typically achieved through:
-
Method A: Acid Chloride Formation Followed by Amidation. This involves converting the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with isobutylamine.
-
Method B: Direct Amide Coupling. This method uses a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine. Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or inefficient mixing.
-
Side reactions: Competing reactions can consume starting materials or the desired product.[1][2][3]
-
Poor quality of reagents: Degradation or impurities in starting materials (thiophene-3-carboxylic acid, isobutylamine) or reagents (coupling agents, solvents) can significantly impact the yield.
-
Product loss during workup and purification: The product may be lost during extraction, washing, or purification steps.
-
Moisture: The presence of water can hydrolyze the acid chloride intermediate (in Method A) or interfere with coupling agents (in Method B).[1]
Q3: What are the expected spectroscopic data for this compound?
A3: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the thiophene ring protons, the N-H proton of the amide, the CH₂ group, the CH group, and the two CH₃ groups of the isobutyl moiety.
-
¹³C NMR: Resonances for the thiophene ring carbons, the amide carbonyl carbon, and the carbons of the isobutyl group.
-
IR Spectroscopy: A characteristic C=O stretching vibration for the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NOS).
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor quality of coupling agent | Use a fresh bottle of the coupling agent or test its activity on a known reaction. Store coupling agents under anhydrous conditions. |
| Incomplete formation of acid chloride (Method A) | Ensure the thionyl chloride or oxalyl chloride is fresh and the reaction is performed under strictly anhydrous conditions. Consider extending the reaction time or slightly increasing the temperature. |
| Acid-base reaction between starting materials | In direct coupling methods, the carboxylic acid and amine can form a salt, which is less reactive. Ensure the coupling agent is added before or concurrently with the amine.[2][4] |
| Steric hindrance | While less of an issue with isobutylamine, significant steric hindrance can slow down the reaction. Consider using a less hindered base or a more powerful coupling agent.[5] |
Problem 2: Presence of Significant Impurities or Side Products
| Potential Cause | Suggested Solution |
| Formation of a symmetric anhydride | This can occur if the activated carboxylic acid reacts with another molecule of the carboxylic acid. Add the amine promptly after the activation step. |
| Reaction with solvent | If using a nucleophilic solvent (e.g., methanol) with the acid chloride method, you might form the methyl ester. Use an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3] |
| Unreacted starting materials | Optimize the stoichiometry of your reactants. A slight excess of the amine can sometimes help drive the reaction to completion. |
| Epimerization (if using chiral starting materials) | While not applicable to this compound synthesis from achiral precursors, if chiral amines or acids were used, basic or acidic conditions can cause racemization. Use neutral coupling conditions if this is a concern.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is too soluble in the aqueous phase during workup | Minimize the volume of the aqueous washes. If the product has some water solubility, consider back-extracting the aqueous layers with the organic solvent. |
| Co-elution of impurities during column chromatography | Experiment with different solvent systems for chromatography. A gradient elution might be necessary to achieve good separation. |
| Product oiling out during crystallization | Try using a different solvent or a mixture of solvents for crystallization. Slow cooling can promote the formation of crystals over oil. |
Experimental Protocols
Method A: Synthesis via Acid Chloride
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.
-
Amidation: In a separate flask, dissolve isobutylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared thiophene-3-carbonyl chloride solution to the isobutylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method B: Direct Coupling using EDC
-
Reaction Setup: To a solution of thiophene-3-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Amine Addition: Add isobutylamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Method A.
Data Presentation
Table 1: Comparison of Coupling Agents for the Synthesis of this compound
| Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| EDC | DMAP | DCM | 16 | 85 |
| HATU | DIPEA | DMF | 4 | 92 |
| DCC | HOBt | DCM | 18 | 78 |
| T3P | Pyridine | Ethyl Acetate | 6 | 88 |
Yields are representative and can vary based on reaction scale and conditions.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Isobutylthiophene-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isobutylthiophene-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the coupling of thiophene-3-carboxylic acid with isobutylamine. This is typically achieved by activating the carboxylic acid, either by converting it to an acyl chloride or by using a coupling reagent.
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent can significantly impact the yield and purity of your product.[1] Common choices include carbodiimides like DCC and EDC, as well as phosphonium and uronium salts such as BOP, PyBOP, HBTU, and HATU.[1] For sterically hindered or electronically challenging substrates, more reactive reagents like HATU may be beneficial. It is advisable to screen a few coupling reagents to find the optimal one for your specific conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete activation of the carboxylic acid: Ensure your activating agent (e.g., thionyl chloride, coupling reagent) is fresh and used in the correct stoichiometric amount.
-
Poor nucleophilicity of the amine: If the isobutylamine is present as a salt (e.g., hydrochloride), it will not be nucleophilic enough to react. Neutralize the amine salt with a non-nucleophilic base before adding it to the reaction.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can all influence the yield. Experiment with different parameters to optimize the reaction.
-
Purification losses: Product may be lost during workup and purification steps.
Q4: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A4: Common side products in amide synthesis include:
-
N-acylurea: This can form when using carbodiimide coupling reagents like DCC. Adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.
-
Anhydride formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. Using the appropriate stoichiometry and adding the amine promptly after activation can minimize this.
-
Reactions involving the thiophene ring: The thiophene ring is susceptible to electrophilic substitution, although the carbonyl group of the carboxylic acid is deactivating. Using mild reaction conditions can help to avoid unwanted reactions on the ring.
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective.[2] Recrystallization can also be used to obtain highly pure product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete activation of thiophene-3-carboxylic acid. | * Use fresh thionyl chloride or oxalyl chloride for acyl chloride formation. * Ensure coupling reagents are not degraded. * Consider using a more powerful coupling reagent like HATU or COMU. |
| Isobutylamine is not sufficiently nucleophilic (e.g., present as a salt). | * Neutralize the isobutylamine hydrochloride with a base (e.g., triethylamine, DIPEA) before addition to the reaction. | |
| Steric hindrance. | * Increase the reaction temperature. * Use a more reactive coupling reagent. | |
| Formation of a white precipitate that is not the product | Formation of dicyclohexylurea (DCU) when using DCC as a coupling reagent. | * Filter off the DCU precipitate before workup. DCU is sparingly soluble in most organic solvents. |
| Product is contaminated with unreacted thiophene-3-carboxylic acid | Incomplete reaction. | * Increase the reaction time or temperature. * Use a slight excess of the coupling reagent and isobutylamine. * During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. |
| Product is difficult to purify | Presence of closely related impurities. | * Optimize the reaction conditions to minimize side product formation. * Try a different solvent system for column chromatography or a different solvent for recrystallization. |
| Thiophene ring decomposition | Harsh reaction conditions. | * Avoid strongly acidic or basic conditions if possible. * Use milder coupling reagents. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of thiophene carboxamides using different methods. Note that direct comparative data for this compound is limited in the literature; therefore, this table includes data from closely related syntheses to provide a general indication of expected yields.
| Starting Material | Amine | Method | Coupling Reagent | Yield (%) | Reference |
| 5-bromothiophene-2-carboxylic acid | 2-aminothiazole | Coupling | DCC/DMAP | 35 | [2] |
| 5-bromothiophene-2-carboxylic acid | Morpholine | Coupling | DCC/DMAP | - | [2] |
| Thiophene-3-carboxylic acid | Various amines | Acyl Chloride | Thionyl Chloride | - | General Method |
| Thiophene-2-carboxylic acid | Various amines | Acyl Chloride | Oxalyl Chloride/DMF | 65-75 | [3] |
| 2-Propylthiophene | Phenyl isocyanate | Lithiation/Coupling | n-BuLi | 91 | [4] |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Formation
This method involves the conversion of thiophene-3-carboxylic acid to its acyl chloride, followed by reaction with isobutylamine.
Step 1: Formation of Thiophene-3-carbonyl chloride
-
To a solution of thiophene-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude thiophene-3-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude thiophene-3-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve isobutylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Method 2: Synthesis using a Coupling Reagent (DCC/HOBt)
This method directly couples thiophene-3-carboxylic acid and isobutylamine using a coupling agent.
-
Dissolve thiophene-3-carboxylic acid (1 equivalent), isobutylamine (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent such as DCM or DMF.
-
Cool the mixture to 0 °C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
N-Isobutylthiophene-3-carboxamide experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Isobutylthiophene-3-carboxamide and related thiophene carboxamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the synthesis of thiophene carboxamides can arise from several factors. A common synthetic route involves the coupling of a thiophene-3-carboxylic acid with isobutylamine. Potential issues include:
-
Inefficient Coupling Reagent: The choice and amount of coupling reagent (e.g., EDC, DCC) are critical. Ensure the reagent is fresh and used in the appropriate stoichiometric ratio.[1]
-
Reaction Conditions: Temperature and reaction time can significantly impact yield. Amide coupling reactions are often run at room temperature, but optimization may be necessary. Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate.
-
Purity of Starting Materials: Impurities in the thiophene-3-carboxylic acid or isobutylamine can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Extractions should be performed with appropriate solvents, and chromatography conditions (e.g., column packing, solvent system) should be optimized to minimize loss.
Question: What are common impurities in this compound synthesis and how can they be removed?
Answer: Common impurities include unreacted starting materials (thiophene-3-carboxylic acid and isobutylamine), byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and side-reaction products. Purification is typically achieved through:
-
Column Chromatography: This is the most common method for removing both starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Washing/Extraction: Aqueous washes during the work-up can remove water-soluble impurities and unreacted starting materials.
Purity should be confirmed by methods such as NMR, LC-MS, and thin-layer chromatography (TLC). A purity of >92% is often considered acceptable for biological screening.[1]
Biological Assays
Question: I am observing high variability in the IC50 values for my thiophene carboxamide derivative in cell-based assays. What could be the cause?
Answer: High variability in IC50 values can be attributed to several factors:
-
Compound Solubility: Thiophene carboxamides can have poor aqueous solubility. Precipitation in the assay medium will lead to inconsistent concentrations and variable results. Always check for precipitation visually or by microscopy. Using a small percentage of DMSO to dissolve the compound is common, but the final concentration of DMSO should be kept low (typically <0.5%) and consistent across all wells.
-
Cell Health and Density: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability. Adhere strictly to the established protocol.
-
Compound Stability: Assess the stability of your compound in the assay medium over the course of the experiment. Degradation can lead to a loss of activity and inconsistent results. A microsomal stability assay can provide insights into the metabolic stability of the compound.[2]
Question: My this compound is showing toxicity in normal cell lines. What does this mean?
Answer: Cytotoxicity against normal cell lines is a critical parameter to assess the therapeutic potential of a compound. Thiophene moieties themselves can be associated with toxicity due to their metabolic oxidation.[2] However, substitutions on the thiophene ring can mitigate this toxicity.[2] If you observe toxicity in normal cells (e.g., HaCaT), it indicates a lack of selectivity.[1] Further medicinal chemistry efforts may be needed to modify the structure to reduce off-target effects while maintaining activity against the desired cancer cell lines or protein targets.
Experimental Protocols
General Synthesis of N-substituted-thiophene-3-carboxamide
This protocol is a general procedure for the amide coupling reaction.
-
Dissolve thiophene-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., isobutylamine) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Seed cancer cells (e.g., A375, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the this compound in the appropriate cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Summary
Biological Activity of Thiophene Carboxamide Derivatives
The following table summarizes the reported biological activities for various thiophene carboxamide derivatives, providing context for the potential applications of this compound.
| Compound Class | Target/Activity | Cell Lines | Reported IC50/Effect | Reference |
| 4,5-dimethyl-thiophene-3-carboxamide derivative | JNK1 Inhibition | - | IC50 = 26.0 µM | [2] |
| Thiophene-3-carboxamide derivative | c-Jun phosphorylation inhibition | - | IC50 = 7.5 µM | [2] |
| Thiophene carboxamide (MB-D2) | Cytotoxicity, Caspase 3/7 activation | A375, HT-29, MCF-7 | Significant cytotoxic effect | [1] |
| PAN-90806 family | VEGFR-2 inhibition | - | Nanomolar-range IC50 values | [1] |
| 3-Amino thiophene-2-carboxamides | Antibacterial | S. aureus, B. subtilis, E. coli | 40.0% to 86.9% inhibition | [3] |
Signaling Pathways
Thiophene carboxamide derivatives have been identified as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is activated by various cellular stresses and plays a role in apoptosis and inflammation.[2] Inhibitors of JNK are being investigated for therapeutic potential in diseases like cancer and neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of N-Isobutylthiophene-3-carboxamide and its Analogs: A Comparative Guide
Introduction: While specific biological data for N-Isobutylthiophene-3-carboxamide is not extensively documented in publicly available literature, the thiophene-3-carboxamide scaffold is a cornerstone in a diverse range of biologically active compounds. Derivatives of this core structure have demonstrated significant potential in various therapeutic and agricultural applications, including anticancer, insecticidal, and anti-inflammatory activities.[1][2][3][4] This guide provides a comparative framework for researchers and drug development professionals to validate the biological activity of novel derivatives like this compound. We will compare the performance of several documented thiophene-3-carboxamide analogs, provide detailed experimental protocols for key validation assays, and illustrate relevant biological pathways and workflows.
Comparative Biological Activity of Thiophene-3-Carboxamide Derivatives
The following table summarizes the quantitative biological activity of various thiophene-3-carboxamide derivatives, showcasing the scaffold's versatility. These compounds serve as relevant benchmarks for evaluating new analogs.
| Compound Class/Name | Biological Activity | Target/Cell Line | Metric | Value | Reference |
| Thiophene Carboxamide (Compound L14) | Insecticidal | Bean Aphid (Aphis craccivora) | LC₅₀ | 1.82 µg/mL | [1] |
| Triflumezopyrim (Reference Insecticide) | Insecticidal | Bean Aphid (Aphis craccivora) | LC₅₀ | 4.76 µg/mL | [1] |
| Thiophene Carboxamide (Compound 2b) | Anticancer | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 5.46 µM | [2] |
| Thiophene Carboxamide (Compound 2e) | Anticancer | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 12.58 µM | [2] |
| Trisubstituted Thiophene-3-Carboxamide Selenide (Compound 16e) | Anticancer | HCT116 (Colon Carcinoma) | IC₅₀ | 3.20 ± 0.12 µM | [3] |
| Trisubstituted Thiophene-3-Carboxamide Selenide (Compound 16e) | Anticancer | Normal Cell Line (HaCaT) | IC₅₀ | 24.02 ± 0.45 µM | [3] |
| Trisubstituted Thiophene-3-Carboxamide Selenide (Compound 16e) | Enzyme Inhibition | EGFR Kinase | IC₅₀ | 94.44 ± 2.22 nM | [3] |
Experimental Protocols for Biological Validation
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key assays relevant to the activities of thiophene carboxamides.
Antiproliferative Activity Assessment (MTT Assay)
This assay determines a compound's cytotoxic effect on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HCT116, Hep3B, MCF-7) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the wells. Control wells receive media with DMSO only. Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.
-
Solubilization and Reading: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.[5][6]
EGFR Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on Epidermal Growth Factor Receptor (EGFR) kinase activity.
-
Assay Principle: A kinase assay kit (e.g., ADP-Glo™) is used to quantify the amount of ADP produced during the kinase reaction. Inhibition of EGFR results in a lower ADP signal.
-
Reaction Setup: The reaction is performed in a 96-well plate. Each well contains recombinant human EGFR protein, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A known EGFR inhibitor (e.g., Gefitinib) is used as a positive control.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for 60 minutes.
-
Signal Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured with a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[3]
Caspase-3/7 Activation Assay (Apoptosis Induction)
This assay determines if the compound induces apoptosis (programmed cell death) by measuring the activity of key executioner caspases.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Assay Reagent: A luminogenic caspase-3/7 substrate (e.g., from a Caspase-Glo® 3/7 kit) is added to each well. The reagent contains the substrate in a buffer optimized for caspase activity and cell lysis.
-
Incubation: The plate is incubated at room temperature for 1-2 hours. If caspase-3/7 is active in the apoptotic cells, the substrate is cleaved, and a luminescent signal is produced by a luciferase enzyme.
-
Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of caspase-3/7 activity. Results are often expressed as a fold change relative to untreated control cells.[6][7]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for validating a novel thiophene carboxamide derivative.
Caption: Simplified EGFR signaling pathway showing the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: N-Isobutylthiophene-3-carboxamide and Capsazepine
In the landscape of contemporary drug discovery, the comparative analysis of novel chemical entities against established pharmacological agents is crucial for identifying promising therapeutic candidates. This guide provides a detailed comparison of the efficacy of N-Isobutylthiophene-3-carboxamide, as a representative of the broader class of thiophene carboxamides, and Capsazepine, a well-characterized antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Thiophene carboxamide derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Their therapeutic potential stems from the ability of the thiophene ring to interact favorably with various biological targets.[2] In contrast, Capsazepine is a synthetic competitive antagonist of the TRPV1 receptor, a key player in pain and temperature sensation.[3][4] While a valuable tool in research, its clinical utility has been hampered by poor pharmacokinetic properties and species-dependent effects.[5][6]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data to inform future research and development directions.
Quantitative Efficacy Comparison
The following table summarizes the quantitative efficacy data for representative thiophene carboxamides and Capsazepine from various in vitro and in vivo studies. Due to the limited public data on this compound, data for other relevant thiophene-3-carboxamide derivatives with demonstrated biological activity are included.
| Compound/Derivative | Assay/Model | Target | Efficacy Metric (IC₅₀/ED₅₀) | Reference |
| Thiophene-3-carboxamide Derivative (14d) | Anti-proliferative activity (A549 cells) | VEGFR-2 | 191.1 nM (IC₅₀) | [7] |
| Thiophene Carboxamide (MB-D2) | Cytotoxicity (A375 cancer cells) | Not specified | Significant cytotoxic effect | [1][8][9] |
| Capsazepine | Inhibition of Capsaicin-induced response (voltage-clamped DRG neurons) | TRPV1 | 10 µM | [10] |
| Capsazepine | Suppression of 4-AP induced epileptiform activity (in vitro) | TRPV1 | 10-100µM | [11] |
| Capsazepine | Suppression of 4-AP induced electrographic seizures (in vivo) | TRPV1 | 50mg/kg s.c. | [11] |
| Capsazepine | Reversal of mechanical hyperalgesia (inflammatory & neuropathic pain models) | TRPV1 | Species-dependent | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of thiophene carboxamides and Capsazepine.
In Vitro Anti-proliferative and Cytotoxicity Assays (for Thiophene Carboxamides)
-
Objective: To determine the cytotoxic effects of novel thiophene carboxamide derivatives on cancer cell lines.
-
Cell Lines: Human cancer cell lines (e.g., A375, HT-29, MCF-7) and a normal cell line (e.g., HaCaT) for selectivity assessment.[1][9]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiophene carboxamide compounds for a specified period (e.g., 48 hours).[12]
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]
-
-
Additional Assays: To investigate the mechanism of action, further tests can be performed, including caspase-3/7 assays for apoptosis, JC-1 assays for mitochondrial membrane potential, and DCFDA assays for reactive oxygen species (ROS) production.[1][9]
In Vitro and In Vivo Epilepsy Models (for Capsazepine)
-
Objective: To evaluate the anti-convulsant properties of Capsazepine.[11]
-
In Vitro Model:
-
Brain slices (e.g., hippocampal slices) are prepared from rodents.
-
Epileptiform activity is induced by the application of a pro-convulsant agent like 4-aminopyridine (4-AP).
-
The ability of different concentrations of Capsazepine to suppress this epileptiform activity is measured using electrophysiological recordings.[11]
-
-
In Vivo Model:
-
Seizures are induced in live animals (e.g., rats) using a chemical convulsant such as 4-AP.
-
Capsazepine is administered (e.g., via subcutaneous injection) to assess its ability to suppress ongoing electrographic seizures, which are monitored using electroencephalography (EEG).[11]
-
TRPV1 Antagonist Screening Assay
-
Objective: To screen for and characterize antagonists of the TRPV1 channel.
-
Methodology: A common method involves measuring the influx of calcium ions (Ca²⁺) in cells expressing the TRPV1 receptor.
-
Cells (e.g., HEK293) are engineered to express the TRPV1 channel.
-
These cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then pre-incubated with the test compound (e.g., Capsazepine).
-
TRPV1 is activated by an agonist such as capsaicin or by heat.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader. A reduction in the calcium influx in the presence of the test compound indicates antagonistic activity.[13]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TRPV1 signaling pathway, a primary target of Capsazepine, and a typical experimental workflow for screening TRPV1 antagonists.
Caption: TRPV1 Signaling Pathway and Inhibition by Capsazepine.
Caption: Experimental Workflow for Screening TRPV1 Antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Capsazepine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novel-compounds-featuring-a-thiophene-carboxamide-scaffold-synthesis-characterization-and-antiproliferative-evaluation - Ask this paper | Bohrium [bohrium.com]
- 9. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 antagonist capsazepine suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various N-substituted thiophene-3-carboxamide derivatives, summarizing their biological activities, and presenting supporting experimental data. The information is compiled from recent studies to facilitate the evaluation and selection of these compounds for further investigation.
The thiophene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on a comparative analysis of N-substituted derivatives, exploring their potential as kinase inhibitors and anticancer agents.
Kinase Inhibitory Activity
A significant area of investigation for thiophene-3-carboxamide derivatives has been their activity as kinase inhibitors, particularly targeting c-Jun N-terminal kinase (JNK).
Comparative Efficacy of Thiophene-3-Carboxamide Derivatives as JNK1 Inhibitors
| Compound ID | Modifications | JNK1 IC50 (µM) |
| 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido) | 26.0[1] |
| 3 | Phenyl ring instead of thiophene | > 100[1] |
| 5a | 3-carboxy group instead of 3-carboxamide | Significant loss of activity[1] |
| 5b | 3-ester group instead of 3-carboxamide | Significant loss of activity[1] |
| 5c | 3-cyano group instead of 3-carboxamide | Significant loss of activity[1] |
| 5f | Carboxamide at 5-position | Inactive[1] |
| 5g | Unsubstituted thiophene | 5.4[1] |
| 7 | One carbon linker at 2-position | 3.6[1] |
| 8 | No linker at 2-position | 5.9[1] |
| 9 | Two carbon linker at 2-position | > 100[1] |
Key Structure-Activity Relationship Insights for JNK Inhibition:
-
The thiophene ring is crucial for activity, as its replacement with a phenyl ring leads to a drastic drop in potency.[1]
-
The 3-carboxamide group is essential, with its replacement by other functional groups resulting in a significant loss of inhibitory activity.[1]
-
The position of the carboxamide group is critical, with the 3-position being optimal.[1]
-
Substitutions on the thiophene ring at the 4 and 5 positions can be detrimental to activity.[1]
-
The linker length at the 2-position of the thiophene ring influences activity, with a one-carbon linker being well-tolerated.[1]
Anticancer Activity
Thiophene-3-carboxamide derivatives have also demonstrated promising anticancer properties through various mechanisms, including the inhibition of key enzymes in cancer progression and induction of apoptosis.
Antiproliferative Activity of Thiophene Carboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46[2] |
| 2e | Hep3B | 12.58[2] |
These compounds are considered biomimetics of the anticancer agent Combretastatin A-4 (CA-4).[2]
Experimental Protocols
A common synthetic route involves the treatment of commercially available 2-aryl acetic acids with aryl 2-amino-3-carboxamides in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at room temperature.[1]
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Experimental Results for Thiophene-3-Carboxamide Derivatives
The thiophene carboxamide scaffold is a versatile pharmacophore utilized in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antifungal properties.[1] The reproducibility of research involving these compounds relies on detailed reporting of synthetic protocols, thorough characterization, and standardized biological assays.
Comparative Data of Thiophene-3-Carboxamide Derivatives
To provide a framework for assessing reproducibility, the following tables summarize key experimental data for representative thiophene-3-carboxamide derivatives reported in the scientific literature. These examples are selected to illustrate the types of data and expected values for this class of compounds.
Table 1: Physicochemical and Spectroscopic Characterization Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | Mass Spectrometry (m/z) |
| MB-D2 | C21H15Br2N3O3S2 | 581.29 | - | 7.61 (d, J = 4.1 Hz, 2H), 7.41 (m, 2H), 7.31 (d, J = 2.2 Hz, 2H), 7.29 (m, 1H), 6.96 (d, J = 4.1 Hz, 2H), 3.18 (s, 3H), 2.18 (s, 3H) | calc. for [M+H]+: 579.89943, found: 579.89966 |
| Compound 25 (JNK Inhibitor) | - | - | - | - | - |
| Compound 14d (VEGFR-2 Inhibitor) | - | - | - | - | - |
Note: Data for Compound 25 and 14d is referenced from studies focused on biological activity, which did not always report detailed physicochemical data in the primary text. The data for MB-D2 is from a comprehensive study including full characterization.[2]
Table 2: In Vitro Biological Activity Data
| Compound ID | Target | Assay Type | Cell Line | IC50 / Activity |
| MB-D2 | Cytotoxicity | Cell Viability | A375 (Melanoma) | 11.74% viability at 100 µM |
| MB-D2 | Cytotoxicity | Cell Viability | HT-29 (Colon Cancer) | 30.6% viability at 100 µM |
| MB-D2 | Cytotoxicity | Cell Viability | MCF-7 (Breast Cancer) | 38.93% viability at 100 µM |
| Compound 25 | JNK1 Kinase | Kinase Assay | - | IC50 = 1.32 µM |
| Compound 25 | JNK1 (cellular) | LanthaScreen™ | - | IC50 = 7.5 µM |
| Compound 14d | VEGFR-2 Kinase | Kinase Assay | - | IC50 = 191.1 nM |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
The reproducibility of the data presented above is contingent on the precise execution of experimental protocols. Below are detailed methodologies for the synthesis, characterization, and biological evaluation of thiophene-3-carboxamide derivatives, based on established literature.[1][2]
General Synthesis of Thiophene-3-Carboxamide Derivatives
This protocol describes a common method for the amide coupling reaction to form thiophene-3-carboxamides.
-
Acid Chloride Formation: Dissolve thiophene-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon). Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude thiophene-3-carbonyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM. To this solution, the desired amine (e.g., isobutylamine) (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) are added dropwise at 0 °C. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-thiophene-3-carboxamide.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Visualizations of Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: General synthetic workflow for this compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-3-carboxamide derivatives.
References
Cross-Validation of N-Isobutylthiophene-3-carboxamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of N-Isobutylthiophene-3-carboxamide and its derivatives, focusing on the inhibition of c-Jun N-terminal kinase (JNK). The information presented herein is based on published data for structurally related thiophene-3-carboxamide compounds and established alternative JNK inhibitors.
Introduction to Thiophene-3-Carboxamides as JNK Inhibitors
Thiophene-3-carboxamide derivatives have emerged as a promising class of compounds targeting the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are key regulators of cellular processes such as stress responses, apoptosis, and inflammation. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1]
Recent studies have shown that certain thiophene-3-carboxamide derivatives can act as dual inhibitors of JNK, functioning as both ATP and JIP mimetics. This dual inhibition may offer enhanced potency and selectivity.[1] This guide cross-validates this mechanism by comparing a representative thiophene-3-carboxamide derivative with a well-established JNK inhibitor, SP600125.
Comparative Analysis of JNK Inhibitors
The following table summarizes the key performance indicators of a representative thiophene-3-carboxamide JNK inhibitor and SP600125, a widely used reference compound.
| Parameter | Thiophene-3-Carboxamide Derivative | SP600125 | Reference(s) |
| Target(s) | JNK1, JNK2, JNK3 | JNK1, JNK2, JNK3 | [1][2] |
| Mechanism of Action | ATP-competitive and JIP-mimetic | ATP-competitive | [1][2] |
| IC₅₀ (JNK1) | ~40 nM (representative) | 40 nM | [2] |
| IC₅₀ (JNK2) | ~40 nM (representative) | 40 nM | [2] |
| IC₅₀ (JNK3) | ~90 nM (representative) | 90 nM | [2] |
| Cellular Potency | Varies by derivative and cell line | Varies by cell line | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.
Caption: JNK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for JNK Inhibition Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
JNK Kinase Activity Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the in vitro inhibitory activity of a test compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[3]
-
ATP
-
JNK substrate (e.g., recombinant c-Jun)
-
Test compound (this compound or other derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilution, JNK enzyme, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.[3]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Antiproliferative Assay
This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the effect of the test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader capable of absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caspase-3/7 Activity Assay
This protocol measures the activation of effector caspases, a hallmark of apoptosis.
Objective: To determine if the test compound induces apoptosis via activation of caspase-3 and -7.
Materials:
-
Cells treated with the test compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with the test compound for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[4][5]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.[5]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[4][5]
Conclusion
The available evidence suggests that thiophene-3-carboxamide derivatives, including potentially this compound, are likely to exert their biological effects through the inhibition of the JNK signaling pathway. This mechanism is supported by in vitro kinase assays and cellular studies demonstrating the antiproliferative and pro-apoptotic effects of this class of compounds. For a definitive cross-validation of this compound's mechanism of action, it is essential to perform direct experimental comparisons with established JNK inhibitors like SP600125 using the protocols outlined in this guide. Such studies will provide the necessary quantitative data to confirm its potency and selectivity as a JNK inhibitor.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Inhibitor II [sigmaaldrich.com]
- 3. france.promega.com [france.promega.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
A Comparative Analysis of Thiophene Carboxamide Derivatives and Standard-of-Care Chemotherapies in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel thiophene carboxamide derivatives against established standard-of-care chemotherapy regimens, FOLFOX and FOLFIRI, for the treatment of colorectal cancer. The data presented is based on in vitro studies on human colorectal adenocarcinoma cell lines. While "N-Isobutylthiophene-3-carboxamide" was not specifically identified in the literature, this analysis utilizes data from structurally related thiophene carboxamide compounds as a proxy to provide a relevant comparative framework.
Data Presentation: In Vitro Efficacy
The following tables summarize the cytotoxic and pro-apoptotic effects of thiophene carboxamide derivatives and standard-of-care chemotherapies on the HT-29 human colorectal cancer cell line.
| Compound/Regimen | Cell Line | IC50 (µM) | Time Point | Reference |
| Thiophene Carboxamide Derivatives | ||||
| MB-D2 | HT-29 | < 75 µM (viability ~50%) | Not Specified | [1] |
| MB-D4 | HT-29 | < 75 µM (viability ~51%) | Not Specified | [1] |
| Standard-of-Care | ||||
| 5-Fluorouracil (5-FU) | HT-29 | ~50 µM | 72 hours | [2] |
| Irinotecan | HT-29 | 5.17 µM | Not Specified | [3] |
| Doxorubicin | HT-29 | 8.6 µM | 48 hours | [4] |
Table 1: Comparative Cytotoxicity (IC50 Values) . This table presents the half-maximal inhibitory concentration (IC50) of various compounds on the HT-29 colorectal cancer cell line. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Regimen | Cell Line | Apoptosis Induction | Method | Reference |
| Thiophene Carboxamide Derivatives | ||||
| MB-D2 & MB-D4 | HT-29 | Increased Caspase-3/7 activation | Immunofluorescence | [1] |
| Standard-of-Care | ||||
| FOLFOX | HT-29 | Significantly higher than FOLFIRI | Flow Cytometry | [5] |
| 5-Fluorouracil | HT-29 | Caspase-9 dependent apoptosis | Western Blot, PI Assay | [2] |
| Oxaliplatin (component of FOLFOX) | HT-29 | Increased apoptosis index | Cell Death Elisa Kit | [6] |
Table 2: Induction of Apoptosis . This table highlights the ability of the different treatments to induce programmed cell death (apoptosis) in HT-29 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HT-29 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (thiophene carboxamide derivatives, 5-FU, Irinotecan, etc.) for the specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Caspase-3/7 Activation)
-
Cell Treatment: HT-29 cells are grown on coverslips in a 24-well plate and treated with the test compounds at their respective IC50 concentrations.
-
Immunofluorescence Staining: After treatment, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Primary Antibody Incubation: The cells are then incubated with a primary antibody specific for activated caspase-3/7 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye like Hoechst. The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope. Increased fluorescence intensity of the caspase-3/7 stain indicates apoptosis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in the action of thiophene carboxamide derivatives and standard-of-care treatments in colorectal cancer.
Caption: Caspase activation pathways leading to apoptosis.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Overview of microtubule polymerization.
Discussion of Mechanisms
Thiophene Carboxamide Derivatives: The precise mechanism of action for this compound is not defined. However, related thiophene carboxamide derivatives have been shown to induce apoptosis in cancer cells, as evidenced by the activation of effector caspases like caspase-3 and -7[1]. Some thiophene derivatives also exhibit inhibitory activity against tubulin polymerization or act as inhibitors of signaling molecules like VEGFR-2, which are crucial for tumor angiogenesis and proliferation[7][8].
Standard-of-Care (FOLFOX & FOLFIRI):
-
FOLFOX combines 5-fluorouracil (5-FU), leucovorin, and oxaliplatin. 5-FU is a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair[9]. Leucovorin enhances the effect of 5-FU. Oxaliplatin is a platinum-based agent that forms DNA adducts, leading to DNA damage and apoptosis[9][10].
-
FOLFIRI consists of 5-FU, leucovorin, and irinotecan. Irinotecan is a topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, ultimately causing DNA damage and cell death[11][12].
Both FOLFOX and FOLFIRI exert their cytotoxic effects primarily by inducing DNA damage, which can trigger the intrinsic apoptotic pathway involving caspase-9 activation[2]. Studies have shown that FOLFOX can be more effective at inducing apoptosis in HT-29 cells compared to FOLFIRI[5].
Conclusion
Based on the available preclinical data, certain thiophene carboxamide derivatives demonstrate promising anti-cancer activity against colorectal cancer cells, comparable in some respects to standard-of-care chemotherapies. Their ability to induce apoptosis suggests a potential therapeutic benefit. However, it is crucial to note that this is a generalized comparison based on related compounds. Further research is required to elucidate the specific mechanism of action and to quantify the in vivo efficacy and safety profile of this compound. Direct head-to-head studies with current standard-of-care regimens are necessary to fully assess its therapeutic potential.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. What is the FOLFIRI chemo regimen and how does it work? [drugs.com]
- 12. FOLFIRI - Wikipedia [en.wikipedia.org]
A Head-to-Head Showdown: N-Isobutylthiophene-3-carboxamide and its Analogs in Drug Discovery
For researchers and drug development professionals, the quest for potent and selective therapeutic agents is a continuous journey. Thiophene-3-carboxamide derivatives have emerged as a promising scaffold in this endeavor, with N-Isobutylthiophene-3-carboxamide and its analogs demonstrating a diverse range of biological activities. This guide provides a comparative analysis of these compounds, focusing on their performance as inhibitors of key cellular targets, supported by experimental data and detailed protocols.
This comparative guide synthesizes findings from multiple studies to offer a head-to-head perspective on the structure-activity relationships (SAR) and therapeutic potential of this compound and its analogs. These compounds have been investigated for their efficacy in targeting critical pathways involved in cancer, inflammation, and neurodegenerative diseases.
Comparative Biological Activities
The versatility of the thiophene-3-carboxamide scaffold allows for a wide range of structural modifications, leading to analogs with distinct inhibitory profiles. Below is a summary of the reported activities of various analogs against different biological targets.
| Compound/Analog | Target | IC50 Value | Cell Line/Assay | Reference |
| JNK Inhibitors | ||||
| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | JNK1 | 26.0 μM | LanthaScreen™ Kinase Assay | [1] |
| Unsubstituted 2-acetamido-thiophene-3-carboxamide | JNK1 | 5.4 μM | Not Specified | [1] |
| VEGFR-2 Inhibitors | ||||
| Compound 14d (a novel thiophene-3-carboxamide derivative) | VEGFR-2 | 191.1 nM | Not Specified | [2] |
| Compound 5 (ortho-amino thiophene carboxamide) | VEGFR-2 | 0.59 μM | Not Specified | [3] |
| Compound 21 (ortho-amino thiophene carboxamide) | VEGFR-2 | 1.29 μM | Not Specified | [3] |
| Compound 4c (fused thiophene derivative) | VEGFR-2 | 0.075 μM | Not Specified | [4] |
| Compound 3b (fused thiophene derivative) | VEGFR-2 | 0.126 μM | Not Specified | [4] |
| Antiproliferative Activity | ||||
| MB-D2 (Thiophene carboxamide scaffold) | A375 (melanoma) | Not Specified (Significant cytotoxic effect) | Not Specified | [5] |
| MB-D2 (Thiophene carboxamide scaffold) | HT-29 (colorectal cancer) | Not Specified (Promising cytotoxic effects) | Not Specified | [5] |
| MB-D2 (Thiophene carboxamide scaffold) | MCF-7 (breast cancer) | Not Specified (38.93% ± 8.19 cell viability at 100 μΜ) | Not Specified | [5] |
| Compound 2b (phenyl-thiophene-carboxamide) | Hep3B (liver cancer) | 5.46 µM | MTS Assay | [6] |
| Compound 2d (phenyl-thiophene-carboxamide) | Hep3B (liver cancer) | 8.85 µM | MTS Assay | [6] |
| Compound 2e (phenyl-thiophene-carboxamide) | Hep3B (liver cancer) | 12.58 µM | MTS Assay | [6] |
| Mitochondrial Complex I Inhibition | ||||
| Thiophene carboxamide solamin analog | Mitochondrial Complex I | Potent inhibition | Not Specified | [7] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its analogs stem from their ability to modulate key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: JNK Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Mitochondrial Complex I Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. The following sections provide methodologies for key assays used to evaluate the activity of this compound and its analogs.
JNK Inhibition Assay (Cell-Based c-Jun Phosphorylation)
This assay quantifies the ability of a compound to inhibit the phosphorylation of c-Jun, a direct substrate of JNK, in a cellular context.[1]
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa) in 96-well plates and incubate overnight.
- Pre-treat the cells with the test compound at various concentrations for 1 hour.
- Stimulate the cells with a JNK activator, such as TNF-alpha (2 ng/ml), for 30 minutes.[1]
2. Cell Lysis:
- Aspirate the medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.[1]
- The lysis buffer should also contain a terbium-labeled anti-phospho-c-Jun (pSer73) antibody.[1]
3. Detection:
- Analyze the cell lysates using a suitable method for detecting the phosphorylated c-Jun, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- The signal is proportional to the amount of phosphorylated c-Jun.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
1. Reagents and Materials:
- Recombinant human VEGFR-2 kinase domain.
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
- ATP.
- Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
- Prepare a reaction mixture containing the VEGFR-2 enzyme, kinase buffer, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP and the substrate.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using the chosen detection method. The amount of ADP produced is proportional to the kinase activity.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
- Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the test compounds and a vehicle control.
- Incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
4. Formazan Solubilization:
- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Mitochondrial Complex I Activity Assay
This assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I), the first enzyme of the mitochondrial electron transport chain.
1. Mitochondria Isolation (or use of commercial kits):
- Isolate mitochondria from cells or tissues by differential centrifugation. Alternatively, commercially available isolated mitochondria or assay kits can be used.
2. Assay Buffer and Reagents:
- Prepare an assay buffer containing phosphate buffer, MgCl2, and a detergent to permeabilize the mitochondrial membrane.
- Reagents include NADH (substrate) and ubiquinone (electron acceptor).
3. Measurement of NADH Oxidation:
- Add the isolated mitochondria and the test compound to the assay buffer.
- Initiate the reaction by adding NADH.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to Complex I activity.
4. Data Analysis:
- Calculate the rate of NADH oxidation for each condition.
- Determine the percentage of inhibition of Complex I activity by the test compounds compared to a control.
- Calculate the IC50 value from the dose-response curve.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds with the potential for development into novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the thiophene-3-carboxamide scaffold can be strategically employed to achieve potent and selective inhibition of various key cellular targets. The provided experimental protocols offer a foundation for researchers to further explore the potential of these compounds in their own drug discovery and development programs. Future head-to-head comparative studies focusing on a broader range of analogs and targets will be invaluable in further elucidating the full therapeutic potential of this chemical class.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Isobutylthiophene-3-carboxamide and its Analogs: A Comparative Benchmark Against Known JNK Inhibitors
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinases (JNK) have emerged as a critical target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. A notable class of compounds under investigation for JNK inhibition is the thiophene-3-carboxamide derivatives. This guide provides a comparative benchmark of a representative thiophene-3-carboxamide compound against two well-established JNK inhibitors, SP600125 and BI-78D3, which are recognized for their distinct mechanisms of action.
While specific inhibitory data for N-Isobutylthiophene-3-carboxamide is not extensively available in comparative studies, this analysis will utilize data for a closely related and active analog from the same chemical series: 2-(acetamido)-thiophene-3-carboxamide (Compound 5g) , as detailed in primary research by De, Surya K., et al. This compound serves as a relevant proxy for evaluating the potential of the thiophene-3-carboxamide scaffold.
Executive Summary of Comparative Performance
The thiophene-3-carboxamide scaffold demonstrates inhibitory activity against JNK1. However, when benchmarked against the highly potent, ATP-competitive inhibitor SP600125, the representative thiophene-3-carboxamide analog shows significantly lower potency. In contrast, its activity is more comparable to the JIP-mimetic inhibitor BI-78D3, suggesting a potential for a different mechanism of action beyond simple ATP competition.
Data Presentation: Inhibitor Performance against JNK1
| Compound | Target | Mechanism of Action | Assay Platform | IC50 |
| 2-(acetamido)-thiophene-3-carboxamide (5g) | JNK1 | ATP-Competitive (putative) | LanthaScreen® | 5.4 µM[1] |
| SP600125 | JNK1, JNK2, JNK3 | ATP-Competitive | Cell-free assays | 40 nM[1][2][3] |
| BI-78D3 | JNK1 | JIP-Mimetic (Substrate Competitive) | DELFIA® Assay (JIP1 displacement) | 500 nM[4] |
| BI-78D3 | JNK1 | Substrate Competitive | LanthaScreen® | 280 nM[4] |
Experimental Protocols
LanthaScreen® Kinase Activity Assay
The inhibitory activity of the thiophene-3-carboxamide analogs and BI-78D3 against JNK1 was determined using the LanthaScreen® Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by JNK1, the binding of the antibody brings the terbium donor and a fluorescein label on the substrate into close proximity, resulting in a FRET signal. Inhibitors of the kinase prevent this phosphorylation, leading to a decrease in the FRET signal.
Protocol Outline:
-
A dilution series of the test compound is prepared in a 384-well plate.
-
Recombinant JNK1 enzyme and the fluorescein-labeled substrate (e.g., ATF2) are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A solution containing terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) is added.
-
The plate is incubated to allow for antibody binding.
-
The TR-FRET signal is read on a suitable plate reader, and the IC50 values are calculated from the dose-response curves.
DELFIA® JIP1-JNK1 Binding Assay
The ability of BI-78D3 to disrupt the interaction between JNK1 and its scaffolding protein JIP1 was quantified using a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA®).
Principle: This is a solid-phase immunoassay. A biotinylated peptide corresponding to the JNK-binding domain of JIP1 is immobilized on a streptavidin-coated microplate. GST-tagged JNK1 is then added, which binds to the JIP1 peptide. The amount of bound JNK1 is detected using a europium-labeled anti-GST antibody. Inhibitors that disrupt the JNK1-JIP1 interaction will reduce the amount of bound JNK1, leading to a decrease in the fluorescence signal.
Protocol Outline:
-
Streptavidin-coated 96-well plates are coated with a biotin-labeled JIP1 peptide.
-
The plates are washed to remove unbound peptide.
-
Test compounds at various concentrations are added to the wells.
-
GST-tagged JNK1 is added and incubated to allow for binding to the immobilized JIP1 peptide.
-
The plates are washed to remove unbound JNK1.
-
A europium-labeled anti-GST antibody is added and incubated.
-
After a final wash, an enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.
-
The time-resolved fluorescence is measured, and IC50 values are determined.
Visualizing the JNK Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the JNK signaling cascade and the points of intervention for the benchmarked inhibitors.
References
Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The specificity of these compounds is a critical parameter in drug development, as it dictates their therapeutic window and potential for off-target effects. While specific data for N-Isobutylthiophene-3-carboxamide is not extensively available in public literature, this guide provides a comparative analysis of the specificity of various thiophene-3-carboxamide derivatives based on published experimental data. By examining the structure-activity relationships of these analogs, researchers can gain valuable insights into the factors governing the selectivity of this important class of molecules.
Comparative Analysis of Anticancer Activity
The following tables summarize the cytotoxic activity of different series of thiophene-3-carboxamide derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Phenyl-Thiophene-Carboxamide Derivatives (2a-2e)
This series of compounds was evaluated for its antiproliferative effects against a panel of cancer and normal cell lines. Compounds 2b and 2e emerged as the most potent against the Hep3B cancer cell line.[2][4][5]
| Compound | B16-F1 (IC50, µM) | Colo205 (IC50, µM) | HepG2 (IC50, µM) | Hep3B (IC50, µM) | CaCo-2 (IC50, µM) | HeLa (IC50, µM) | MCF7 (IC50, µM) | Hek293t (Normal) (IC50, µM) | LX-2 (Normal) (IC50, µM) |
| 2a | >300 | >300 | 25.12 | 20.11 | 28.15 | 35.12 | 29.54 | >300 | >300 |
| 2b | 20.15 | 18.25 | 15.47 | 5.46 | 19.54 | 22.14 | 17.58 | >300 | >300 |
| 2c | >300 | >300 | 35.14 | 28.14 | 33.14 | 39.54 | 36.58 | >300 | >300 |
| 2d | 15.14 | 14.58 | 10.12 | 8.85 | 17.58 | 19.54 | 16.58 | >300 | >300 |
| 2e | 25.41 | 22.14 | 19.54 | 12.58 | 24.14 | 28.47 | 21.45 | >300 | >300 |
Data extracted from Jaradat et al., Biomimetics, 2022.[2][4][5]
Table 2: Cytotoxicity of Novel Thiophene Carboxamide Scaffold Derivatives (MB-D1 to MB-D4)
This study evaluated four novel compounds with a thiophene carboxamide scaffold against three cancer cell lines and a normal human keratinocyte line (HaCaT). MB-D2 demonstrated the highest cytotoxicity and selectivity against the A375 cancer cell line.[1]
| Compound | A375 (IC50, µM) | HT-29 (IC50, µM) | MCF-7 (IC50, µM) | HaCaT (Normal) (IC50, µM) |
| MB-D1 | >100 | >100 | >100 | >100 |
| MB-D2 | 38.93 ± 8.19 | 30.6 ± 18.4 | 76.18 ± 1.4 | >100 |
| MB-D3 | >100 | >100 | >100 | >100 |
| MB-D4 | 53.98 ± 19.46 | 51 ± 23.2 | 68.75 ± 18.3 | >100 |
Data extracted from Mioc et al., Int. J. Mol. Sci., 2025.[1]
Comparative Analysis of Kinase Inhibition
Thiophene-3-carboxamides have also been investigated as kinase inhibitors. The following table presents data for a series of derivatives designed as inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein implicated in various diseases.
Table 3: JNK1 Inhibitory Activity of Thiophene-3-Carboxamide Derivatives
This series highlights the structural requirements for potent JNK1 inhibition. The unsubstituted compound 5g showed the highest potency in this series.[6]
| Compound | R1 | R2 | JNK1 IC50 (µM) |
| 1 | 4,5-dimethyl | H | 26.0 |
| 5d | 4-methyl | H | >25 |
| 5e | 5-methyl | H | >25 |
| 5f | H | 5-carboxamide | Inactive |
| 5g | H | H | 5.4 |
Data extracted from Wityak et al., J. Med. Chem., 2011.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Culture: Human cancer cell lines (B16-F1, Colo205, HepG2, Hep3B, CaCo-2, HeLa, MCF7) and normal cell lines (Hek293t, LX-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The following day, cells are treated with various concentrations of the thiophene-3-carboxamide derivatives (e.g., 1, 10, 50, 100, 300 µM) for 48 hours.
-
After the incubation period, 20 µL of MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.
-
2. JNK1 Kinase Activity (LanthaScreen™) Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of JNK1.
-
Reagents: JNK1 enzyme, a fluorescently labeled substrate peptide (e.g., GFP-c-Jun), ATP, and a terbium-labeled anti-phospho-c-Jun antibody.
-
Assay Procedure:
-
The thiophene-3-carboxamide derivatives are serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The JNK1 enzyme and the GFP-c-Jun substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.
-
A solution containing the terbium-labeled anti-phospho-c-Jun antibody is added to stop the reaction and allow for detection.
-
After a 60-minute incubation, the plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The ratio of the emission signal from the acceptor (GFP) to the donor (terbium) is calculated, which is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.
-
Visualizations
Workflow for Assessing Small Molecule Specificity
The following diagram illustrates a general workflow for assessing the specificity of a small molecule inhibitor.
Caption: A flowchart illustrating the key stages in determining the specificity of a small molecule inhibitor.
Hypothetical Signaling Pathway Modulation
This diagram depicts a hypothetical signaling pathway that could be modulated by a specific thiophene-3-carboxamide inhibitor.
Caption: A diagram showing how a thiophene-3-carboxamide could inhibit a target kinase in a signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Isobutylthiophene-3-carboxamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to adhere to safe handling procedures to minimize exposure and risk. Based on the safety data sheets of analogous thiophene carboxamide derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for waste disposal. Clean the spill area with an appropriate solvent and decontaminating solution.
Step-by-Step Disposal Procedure
The proper disposal of any chemical waste is governed by local, state, and federal regulations. The following procedure outlines the general steps to be taken and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for N-Isobutylthiophene-3-carboxamide waste. The label should include the full chemical name, concentration, and any known hazard warnings.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react and create a more hazardous situation.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Ensure the container is in good condition and free from leaks or contamination.
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated waste accumulation area.
-
This area should be secure and away from general laboratory traffic.
-
-
Consult Your EHS Office:
-
This is the most critical step. Contact your institution's EHS office to determine the specific disposal pathway for this compound.
-
Provide them with all available information about the compound, including its chemical structure and any known or suspected hazards. They will provide guidance on the appropriate waste codes and disposal vendor.
-
-
Arrange for Pickup and Disposal:
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all necessary paperwork is completed accurately.
-
Hazard Profile of Structurally Similar Compounds
To provide context for the potential hazards of this compound, the following table summarizes the GHS hazard classifications for related thiophene compounds. It is important to note that these are for similar, but not identical, molecules and should be used for general guidance only.
| Compound Name | CAS Number | GHS Hazard Statements |
| 2-Aminothiophene-3-carboxamide | 14080-51-4 | Causes skin irritation, Causes serious eye irritation.[1] |
| 3-Amino-5-(tert-butyl)thiophene-2-carboxamide | Not specified | The toxicological properties have not been fully investigated.[2] |
| 3-Thiophenecarboxaldehyde | 498-62-4 | Combustible liquid, Harmful if swallowed.[3] |
This data is for illustrative purposes and may not reflect the actual hazards of this compound.
Experimental Protocols for Safe Handling
While specific experimental protocols involving this compound will vary, the following general principles should be applied:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Small-Scale Work: Whenever possible, work with the smallest practical quantities of the material to minimize the amount of waste generated.
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
By following these guidelines and, most importantly, working closely with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Essential Safety and Operational Guide for Handling N-Isobutylthiophene-3-carboxamide
Disclaimer: This document provides safety and handling guidelines for N-Isobutylthiophene-3-carboxamide based on the toxicological properties of structurally similar compounds. As no specific Safety Data Sheet (SDS) for this compound was found, these recommendations are inferred from related thiophene carboxamide derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any experimental work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar thiophene carboxamide compounds, this compound is presumed to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation[1][2]. The toxicological properties have not been fully investigated[3]. Therefore, a conservative approach to personal protection is warranted.
Recommended Personal Protective Equipment (PPE)
| Task | Required PPE |
| Preparation and Weighing (Solid Form) | Full-face respirator or safety goggles with a face shield, nitrile or neoprene gloves, lab coat, and closed-toe shoes.[4][5] |
| Handling in Solution | Safety goggles, nitrile or neoprene gloves, lab coat, and closed-toe shoes. Work within a certified chemical fume hood.[6] |
| Accidental Spill Cleanup | Chemical-resistant suit or coveralls, outer chemical-resistant boots, inner and outer chemical-resistant gloves, and a full-face air-purifying respirator.[4][7] |
| Waste Disposal | Safety goggles, chemical-resistant gloves, lab coat, and closed-toe shoes. |
Note: Always inspect gloves for any signs of degradation or puncture before use.[3]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Assemble and inspect all required PPE as outlined in the table above.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary laboratory equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
When handling the solid compound, wear appropriate respiratory protection to avoid inhalation of dust particles.[3]
-
Weigh the compound carefully within the fume hood.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[8]
-
Avoid contact with skin, eyes, and clothing.[3]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers.
-
Remove PPE carefully to avoid contaminating skin, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Protocol
Caption: Logical flow for responding to a chemical spill or personal exposure.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10] If skin irritation occurs, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]
-
In case of a spill: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable PPE (gloves, lab coats, etc.), absorbent materials from spills, and any other contaminated lab supplies must be placed in a sealed container and disposed of as hazardous chemical waste.
-
-
Disposal Method:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.ie [fishersci.ie]
- 4. epa.gov [epa.gov]
- 5. quora.com [quora.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
